4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIYLQNLZYNVQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697373 | |
| Record name | 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335013-18-8 | |
| Record name | 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Synthetic Building Block
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] This guide delves into the technical intricacies of a valuable, yet nuanced, building block: 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene (CAS Number: 335013-18-8). This trifluoromethylated benzyl bromide serves as a critical intermediate for the synthesis of a diverse array of complex molecular architectures, offering a reactive handle for nucleophilic substitution and a scaffold for further functionalization. This document aims to provide a comprehensive resource for researchers, elucidating the compound's properties, synthesis, reactivity, and applications, thereby empowering its effective utilization in the laboratory.
Physicochemical Properties and Structural Elucidation
This compound is a disubstituted toluene derivative with the molecular formula C₈H₅Br₂F₃.[2][3] Its structure is characterized by a benzene ring substituted with a bromine atom, a bromomethyl group, and a trifluoromethyl group. The interplay of these functional groups dictates its chemical behavior and synthetic utility.
| Property | Value | Source |
| CAS Number | 335013-18-8 | [2][3] |
| Molecular Formula | C₈H₅Br₂F₃ | [2][3] |
| Molecular Weight | 317.93 g/mol | [2][3] |
| Appearance | Likely a solid or liquid | N/A |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Density | Data not available | N/A |
Synthesis of this compound: A Mechanistic Approach
The most logical and established method for the synthesis of this compound is the free-radical bromination of its precursor, 4-bromo-2-(trifluoromethyl)toluene. This reaction selectively targets the benzylic protons of the methyl group, leaving the aromatic ring intact.
The Underlying Chemistry: Free-Radical Chain Reaction
The reaction proceeds via a classic free-radical chain mechanism, which can be dissected into three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or exposure to UV light. This generates highly reactive radicals.
-
Propagation: A bromine radical, often generated from a source like N-bromosuccinimide (NBS), abstracts a hydrogen atom from the benzylic position of 4-bromo-2-(trifluoromethyl)toluene. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical. The trifluoromethyl group, being strongly electron-withdrawing, can influence the stability of this radical intermediate. The newly formed benzyl radical then reacts with a bromine source (e.g., Br₂ or NBS) to yield the desired product and a new bromine radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species.
References
Spectral data (NMR, IR, MS) of "4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene"
An In-depth Technical Guide to the Spectral Analysis of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of intermediates is paramount for ensuring reaction success, purity, and the validity of downstream applications. This compound is a polysubstituted aromatic compound that serves as a versatile building block, incorporating three distinct functionalities: a trifluoromethyl group, a bromine atom, and a benzylic bromide. Each of these groups imparts unique reactivity and possesses characteristic spectral signatures.
This technical guide provides a comprehensive analysis of the expected spectral data for this compound. As experimental spectra for this specific compound are not aggregated in public databases, this document synthesizes data from analogous structures and first principles of spectroscopy to present a robust, predictive framework for its characterization. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the spectral output.
Molecular Structure and Spectroscopic Implications
The subject molecule's structure is foundational to interpreting its spectra. The benzene ring is substituted with three groups:
-
-CF₃ (Trifluoromethyl): A potent electron-withdrawing group via induction, which will significantly deshield adjacent nuclei in NMR and produce intense, characteristic C-F stretching bands in IR.
-
-Br (Bromo): An electronegative, electron-withdrawing group that also deshields adjacent nuclei. Its isotopic nature is a key identifier in mass spectrometry.
-
-CH₂Br (Bromomethyl): A reactive functional group whose benzylic protons have a characteristic chemical shift in ¹H NMR. The C-Br bond has a specific IR absorption frequency.
These substituents create a unique electronic environment and a distinct substitution pattern on the aromatic ring, which will be systematically explored through the following spectroscopic techniques.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted to exhibit four distinct signals: one singlet for the benzylic protons and three signals for the aromatic protons.
***```dot graph NMR_Structure { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis]; graph [bgcolor="#FFFFFF", size="6,4!"];
// Define nodes for atoms C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"];
// Substituents CH2Br_C [label="C", pos="0,2.4!"]; CH2Br_H1 [label="H", pos="-0.5,3.0!"]; CH2Br_H2 [label="H", pos="0.5,3.0!"]; CH2Br_Br [label="Br", pos="0,3.6!"]; CF3_C [label="C", pos="-2.2,1.2!"]; CF3_F1 [label="F", pos="-2.8,0.6!"]; CF3_F2 [label="F", pos="-2.8,1.8!"]; CF3_F3 [label="F", pos="-2.0,2.0!"]; Br_atom [label="Br", pos="0,-2.4!"];
// Aromatic Protons H3 [label="H", pos="-1.9,-1.1!"]; H5 [label="H", pos="1.9,-1.1!"]; H6 [label="H", pos="1.9,1.1!"];
// Benzene Ring Bonds edge [style=solid, color="#202124"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- CH2Br_C; CH2Br_C -- CH2Br_H1; CH2Br_C -- CH2Br_H2; CH2Br_C -- CH2Br_Br; C2 -- CF3_C; CF3_C -- CF3_F1; CF3_C -- CF3_F2; CF3_C -- CF3_F3; C4 -- Br_atom; C3 -- H3; C5 -- H5; C6 -- H6;
// Double bonds (approximated) C1 -- C2 [label="", len=1.4]; C3 -- C4 [label="", len=1.4]; C5 -- C6 [label="", len=1.4]; }
An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene
Abstract: This technical guide provides a comprehensive analysis of the reactivity profile of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene, a versatile trifunctional building block in modern organic synthesis. The document elucidates the distinct reactivity of the benzylic bromide and the aryl bromide moieties, influenced by the electron-withdrawing trifluoromethyl group. Key transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, are discussed in detail, supported by mechanistic insights and established experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Introduction: Structural Features and Synthetic Potential
This compound (CAS No. 335013-18-8) is a halogenated aromatic compound characterized by three key functional groups: a benzylic bromide, an aryl bromide, and a trifluoromethyl group attached to the benzene ring.[1][2] This unique combination of functionalities imparts a distinct and predictable reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.
The reactivity of this molecule is governed by the interplay of these groups:
-
Benzylic Bromide (-CH₂Br): This is the most reactive site on the molecule, highly susceptible to nucleophilic substitution reactions (Sₙ2). The proximity to the benzene ring stabilizes the transition state, facilitating displacement of the bromide ion.
-
Aryl Bromide (Ar-Br): The bromine atom attached directly to the aromatic ring is significantly less reactive towards classical nucleophilic substitution but is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions.
-
Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group influences the electronic properties of the benzene ring, affecting the reactivity of both the benzylic and aryl bromide. It enhances the electrophilicity of the benzylic carbon and modifies the oxidative addition step in cross-coupling reactions.
The differential reactivity of the benzylic and aryl bromides allows for selective, stepwise functionalization, a critical aspect for the efficient construction of complex molecular architectures.[3]
Nucleophilic Substitution at the Benzylic Position
The primary and most facile transformation involving this compound is the nucleophilic substitution at the benzylic carbon. This reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the electrophilic methylene carbon, displacing the bromide leaving group.
Causality Behind Experimental Choices: The choice of solvent and base is critical for achieving high yields and minimizing side reactions. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. A weak, non-nucleophilic base is often employed to neutralize any acid generated during the reaction, preventing potential side reactions.
Typical Nucleophiles:
-
O-Nucleophiles: Alcohols and phenols can be used to form ethers.
-
N-Nucleophiles: Amines (primary and secondary) readily displace the benzylic bromide to form the corresponding benzylamines.
-
S-Nucleophiles: Thiols are excellent nucleophiles for this transformation, leading to the formation of thioethers.
-
C-Nucleophiles: Cyanide and enolates can be used to form new carbon-carbon bonds.
Experimental Protocol: Synthesis of a Benzylamine Derivative
Objective: To illustrate a typical nucleophilic substitution reaction at the benzylic position.
Materials:
-
This compound
-
A primary or secondary amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the desired benzylamine product.
Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide
The aryl bromide functionality of this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.[4] The key to successful transformations is the chemoselective activation of the aryl C-Br bond in the presence of the more reactive benzylic C-Br bond. This is typically achieved by careful selection of the catalyst, ligands, and reaction conditions.[3]
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C(sp²)-C(sp²) bond.[3]
-
Heck Coupling: This reaction forms a new C-C bond by coupling the aryl bromide with an alkene.[5]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the aryl bromide with an amine.[3]
-
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne.[3]
Causality Behind Experimental Choices: The choice of the palladium catalyst and ligand is paramount in controlling the chemoselectivity and efficiency of the cross-coupling reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the aryl bromide to the palladium center while minimizing reactions at the benzylic bromide. The base plays a crucial role in the transmetalation step (in Suzuki coupling) or in regenerating the active catalyst.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
Objective: To selectively form a biaryl structure via Suzuki-Miyaura coupling at the aryl bromide position.
Materials:
-
This compound
-
An arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., tricyclohexylphosphine tetrafluoroborate - PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.002 eq), PCy₃·HBF₄ (0.004 eq), and Cs₂CO₃ (2.0 eq).[3]
-
Add toluene and water to the tube.[3]
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 80°C for 2 hours.[3]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[3]
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Sequential Functionalization Strategy
The differential reactivity of the benzylic and aryl bromides allows for a powerful sequential functionalization strategy. This approach enables the synthesis of highly complex and diverse molecular scaffolds from a single starting material.
Logical Workflow for Sequential Reactions:
-
Step 1: Nucleophilic Substitution: The more reactive benzylic bromide is first targeted with a suitable nucleophile under mild conditions.
-
Step 2: Cross-Coupling Reaction: The resulting product, now containing a modified side chain and the intact aryl bromide, is subjected to a palladium-catalyzed cross-coupling reaction to functionalize the aromatic ring.
This stepwise approach provides precise control over the introduction of different functional groups at specific positions.[3]
Influence of the Trifluoromethyl Group
The trifluoromethyl group plays a significant role in modulating the reactivity of the molecule. Its strong electron-withdrawing nature:
-
Increases the electrophilicity of the benzylic carbon , making it more susceptible to nucleophilic attack.
-
Influences the electronic density of the aromatic ring , which can affect the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.
-
Can impart desirable physicochemical properties in the final products, such as increased lipophilicity and metabolic stability, which is particularly relevant in drug discovery.
The presence of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 335013-18-8 | [1] |
| Molecular Formula | C₈H₅Br₂F₃ | [1] |
| Molecular Weight | 317.93 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Purity | ≥97% | [2] |
Visualizations
Diagram 1: Reactivity Profile of this compound
Caption: Dual reactivity pathways of the title compound.
Diagram 2: Sequential Functionalization Workflow
Caption: Stepwise synthesis utilizing differential reactivity.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its predictable and chemoselective reactivity, stemming from the distinct electronic and steric environments of its two carbon-bromine bonds, allows for the controlled and sequential introduction of a wide range of functional groups. The insights and protocols presented in this guide are intended to empower researchers to effectively utilize this compound in the design and execution of innovative synthetic strategies for the development of novel pharmaceuticals and advanced materials.
References
- 1. This compound - CAS:335013-18-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound 97% | CAS: 335013-18-8 | AChemBlock [achemblock.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 6. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
"4-Bromo-2-(trifluoromethyl)benzyl bromide" alternative names and synonyms
An In-depth Technical Guide to 4-(Trifluoromethyl)benzyl Bromide
Disclaimer: Initial searches for "4-Bromo-2-(trifluoromethyl)benzyl bromide" did not yield specific information on this compound, suggesting it may be a novel or less-documented chemical. This guide will therefore focus on the closely related and widely used reagent, 4-(Trifluoromethyl)benzyl bromide . The structural similarity and the availability of extensive data for this compound make it a relevant and valuable subject for researchers, scientists, and drug development professionals.
Introduction
4-(Trifluoromethyl)benzyl bromide is a versatile building block in organic synthesis, prized for its ability to introduce the trifluoromethylphenyl moiety into a wide range of molecules. The presence of the trifluoromethyl group (-CF3) significantly influences the electronic properties and lipophilicity of the target compounds, often enhancing their metabolic stability and biological activity. This makes it a favored reagent in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical identity, properties, applications, and safe handling procedures.
Chemical Identity: Nomenclature and Synonyms
A clear understanding of a chemical's nomenclature is crucial for accurate literature searches and procurement. 4-(Trifluoromethyl)benzyl bromide is known by several alternative names and synonyms.
Systematic and Common Names:
-
IUPAC Name: 1-(bromomethyl)-4-(trifluoromethyl)benzene[1]
-
Common Synonyms:
Physicochemical Properties
The physical and chemical properties of 4-(Trifluoromethyl)benzyl bromide are summarized in the table below. These properties are essential for designing experimental setups and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 402-49-3 | [1][3][4] |
| Molecular Formula | C8H6BrF3 | [1] |
| Molecular Weight | 239.03 g/mol | [3][4][5] |
| Appearance | White to light yellow crystalline solid or powder | [1] |
| Melting Point | 29-33 °C (lit.) | [3][5] |
| Boiling Point | 65-69 °C at 5 mm Hg (lit.) | [3][5] |
| Density | 1.546 g/mL at 25 °C (lit.) | [3][5] |
| Refractive Index | n20/D 1.484 (lit.) | [3][5] |
| Solubility | Insoluble in water. Soluble in chloroform and methanol. | [5] |
| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C. |
Applications in Organic Synthesis
4-(Trifluoromethyl)benzyl bromide is a valuable reagent in organic synthesis, primarily used for the introduction of the 4-(trifluoromethyl)benzyl group. This moiety can impart desirable properties to the target molecule, such as increased lipophilicity and metabolic stability.
Key Applications:
-
Synthesis of Antiviral Agents: It is used in the synthesis of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles, which have shown antiviral activities.[5]
-
Hepatitis C Virus (HCV) Inhibitors: This compound is a building block for 2-[(4-diarylmethoxy)phenyl]benzimidazoles, which are potent inhibitors of the HCV NS5B polymerase.[5]
-
General Synthetic Intermediate: It can be used to produce compounds like p-trifluoromethylbenzyl phenyl sulfide.[5]
Experimental Protocol: Synthesis of p-Trifluoromethylbenzyl Phenyl Sulfide
This protocol is an illustrative example of a typical nucleophilic substitution reaction using 4-(Trifluoromethyl)benzyl bromide.
Materials:
-
4-(Trifluoromethyl)benzyl bromide
-
Thiophenol
-
Potassium carbonate
-
Acetone
-
Stirring plate and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 equivalent) and 4-(Trifluoromethyl)benzyl bromide (1.0 equivalent) in acetone.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain p-trifluoromethylbenzyl phenyl sulfide.
Safety and Handling
4-(Trifluoromethyl)benzyl bromide is a corrosive and lachrymatory compound, requiring careful handling in a well-ventilated fume hood.[5]
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H290: May be corrosive to metals.
Precautionary Statements:
-
P260: Do not breathe dusts or mists.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Visualizations
Synthetic Pathway Diagram
Caption: Synthesis of p-Trifluoromethylbenzyl Phenyl Sulfide.
Safe Handling Workflow
Caption: Safe Handling Workflow for Corrosive Reagents.
References
A Comprehensive Technical Guide to 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene for Advanced Research and Development
This in-depth technical guide is designed for researchers, medicinal chemists, and professionals in drug development and materials science. It provides a thorough examination of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene (CAS No. 335013-18-8), a versatile building block with significant potential in the synthesis of complex molecular architectures. This document goes beyond a simple product data sheet, offering insights into its synthesis, reactivity, commercial availability, and applications, with a focus on empowering scientific innovation.
Core Molecular Attributes and Physicochemical Profile
This compound is a trifunctional aromatic compound, featuring a bromine substituent on the aromatic ring, a reactive bromomethyl (benzyl bromide) group, and an electron-withdrawing trifluoromethyl group. This unique combination of functionalities makes it a highly valuable intermediate in multi-step organic synthesis.
Table 1: Key Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 335013-18-8 | Sunway Pharm Ltd.[1] |
| Molecular Formula | C₈H₅Br₂F₃ | Sunway Pharm Ltd.[1] |
| Molecular Weight | 317.93 g/mol | Sunway Pharm Ltd.[1] |
| IUPAC Name | This compound | |
| Synonyms | 4-Bromo-2-(trifluoromethyl)benzyl bromide | Sunway Pharm Ltd.[1] |
| Physical State | Likely a solid at room temperature | Inferred from similar structures |
| Melting Point | Not available in searched literature. | |
| Boiling Point | Not available in searched literature. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. | Based on general properties of similar halogenated aromatic compounds. |
Synthesis and Manufacturing Landscape
Proposed Synthetic Pathway
The synthesis is a two-step process starting from commercially available 2-bromo-5-methylaniline.
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocol (Representative)
The following is a representative protocol for the second step, the Wohl-Ziegler bromination, based on general procedures for benzylic bromination.[2]
Step 1: Synthesis of 4-Bromo-1-methyl-2-(trifluoromethyl)benzene (Precursor)
The precursor, 4-bromo-1-methyl-2-(trifluoromethyl)benzene, can be synthesized from 2-bromo-5-methylaniline via a Sandmeyer-type reaction to introduce the trifluoromethyl group. This involves diazotization of the aniline followed by reaction with a trifluoromethyl source.
Step 2: Radical Bromination of 4-Bromo-1-methyl-2-(trifluoromethyl)benzene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1-methyl-2-(trifluoromethyl)benzene (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or a more environmentally benign alternative like cyclohexane.
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.02-0.05 eq.).
-
Reaction Conditions: Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp or a standard incandescent light bulb.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide (a byproduct) is observed floating on the surface of the reaction mixture.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.
Reactivity and Chemical Behavior
The synthetic utility of this compound stems from the differential reactivity of its functional groups.
Figure 2: Reactivity map of this compound.
-
Bromomethyl Group: This benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This makes it an excellent reagent for introducing the 4-bromo-2-(trifluoromethyl)benzyl moiety into a target molecule.
-
Aryl Bromide: The bromine atom on the aromatic ring is significantly less reactive towards nucleophilic substitution. However, it is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the formation of C-C, C-N, and C-O bonds at this position.
-
Trifluoromethyl Group: The -CF₃ group is strongly electron-withdrawing and chemically robust. It significantly influences the electronic properties of the benzene ring, making the aryl bromide more susceptible to certain cross-coupling reactions. In a pharmaceutical context, the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers, typically on an R&D scale. Purity levels are generally offered at 97% or higher.
Table 2: Selected Commercial Suppliers
| Supplier | Purity | Available Quantities |
| Sunway Pharm Ltd. | ≥97% | 100mg, 250mg, 1g, 5g, 10g, 25g |
| BLDpharm | ≥97% | Inquire for details |
| Advanced ChemBlocks | ≥97% | Inquire for details |
| CP Lab Safety | min 98% | 1g |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for current information.
Applications in Research and Development
The trifunctional nature of this reagent makes it a valuable tool in several areas of chemical research, most notably in medicinal chemistry and the development of chemical probes.
Synthesis of Pharmaceutical Intermediates
A key application of this compound is as an alkylating agent in the synthesis of complex organic molecules. A patent for novel glucocorticoid receptor antagonists (EP 2411365 B1) describes the use of this compound to alkylate a phenolic oxygen, demonstrating its utility in building drug-like scaffolds.[2] In this context, the bromomethyl group serves as the reactive handle for attaching the substituted benzyl moiety to a core structure.
Building Block for PROTACs and Targeted Protein Degraders
While not explicitly documented in the searched literature for this specific molecule, its structural motifs are highly relevant to the field of targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They typically consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The reactive bromomethyl group of this compound is ideal for incorporation into the linker or for attaching to a core scaffold during PROTAC synthesis. The trifluoromethyl and bromo substituents can be used to tune the physicochemical properties and provide a handle for further diversification.
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. While specific spectral data for this compound is not available in the public domain, the following techniques are standard for its analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the benzylic -CH₂Br protons (likely in the range of 4.5-4.8 ppm) and multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the benzene ring.
-
¹³C NMR: Will show characteristic signals for the -CH₂Br carbon, the aromatic carbons (with splitting for those coupled to fluorine), and the quartet for the -CF₃ carbon.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.
-
-
Mass Spectrometry (MS): GC-MS is a suitable technique for analyzing this compound. The mass spectrum would show a characteristic isotopic pattern for the two bromine atoms, aiding in its identification.
-
Chromatography:
-
Gas Chromatography (GC): Can be used to assess purity, with appropriate columns for halogenated aromatic compounds.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water would be a standard method for purity determination.
-
Safety, Handling, and Storage
As with all benzyl bromides, this compound should be handled with care in a well-ventilated fume hood.
-
Hazards: This compound is expected to be a lachrymator and corrosive. It can cause severe skin burns and eye damage. It is also likely to be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a strategically important building block for organic synthesis. Its three distinct functional groups offer a versatile platform for constructing complex molecules with applications in medicinal chemistry and materials science. While detailed experimental data in the public literature is sparse, its synthesis and reactivity are well-understood based on fundamental organic chemistry principles. This guide provides a solid foundation for researchers and developers to leverage the synthetic potential of this valuable compound.
References
The Strategic Integration of Trifluoromethylated Building Blocks in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its profound impact on a molecule's pharmacokinetic and pharmacodynamic properties—including metabolic stability, lipophilicity, and binding affinity—has rendered trifluoromethylated building blocks indispensable in the design of novel therapeutics and functional materials. This guide provides an in-depth technical overview of the synthesis, properties, and applications of key trifluoromethylated building blocks. We will explore the mechanistic underpinnings of various trifluoromethylation strategies, offer detailed experimental protocols for the use of prominent reagents, and present a comparative analysis to inform rational synthetic planning. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of trifluoromethylated motifs in their work.
The Trifluoromethyl Group: A Privileged Motif in Drug Discovery
The trifluoromethyl group's prevalence in pharmaceuticals is a testament to its ability to favorably modulate a molecule's properties.[1][2][3][4] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing drug-target interactions.[2] Furthermore, the high metabolic stability of the C-F bond often leads to an increased in vivo half-life of drug candidates.[2] The lipophilicity conferred by the CF₃ group can enhance membrane permeability and bioavailability.[2] These attributes collectively contribute to the development of more potent and effective therapeutic agents.
Mechanistic Approaches to Trifluoromethylation
The introduction of a trifluoromethyl group can be broadly categorized into three mechanistic pathways: electrophilic, nucleophilic, and radical trifluoromethylation. The choice of method is dictated by the substrate, desired bond formation, and functional group compatibility.
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylating reagents are particularly useful for the trifluoromethylation of a wide range of nucleophiles, including enolates, carbanions, and electron-rich aromatic systems. Prominent examples include the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.[5]
Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation often employs reagents that can deliver a trifluoromethyl anion (CF₃⁻) or its synthetic equivalent. The Ruppert-Prakash reagent (TMSCF₃) is a widely used example, requiring activation by a nucleophilic catalyst to generate the reactive trifluoromethyl anion.[6][7]
Radical Trifluoromethylation
Radical trifluoromethylation has emerged as a powerful strategy, particularly for the functionalization of C-H bonds and unsaturated systems. These methods typically involve the generation of the trifluoromethyl radical (•CF₃) from a suitable precursor, such as the Langlois reagent (NaSO₂CF₃).[8][9]
Key Trifluoromethylating Reagents: A Comparative Overview and Experimental Protocols
A diverse array of reagents has been developed for the introduction of the trifluoromethyl group. The following section provides a comparative overview of some of the most widely used reagents, along with detailed experimental protocols for their application.
Togni Reagents (Electrophilic)
Togni reagents are hypervalent iodine compounds that serve as effective electrophilic trifluoromethylating agents.[10] They are known for their bench-top stability and broad substrate scope.
Table 1: Comparison of Key Trifluoromethylating Reagents
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Hypervalent Iodine | Togni Reagent I & II | β-ketoesters, indoles, phenols, alkynes | Bench-stable, commercially available, broad substrate scope. | Can be more expensive than other options. |
| Sulfonium Salts | Umemoto Reagents | β-ketoesters, silyl enol ethers, arenes | Highly reactive, effective for a wide range of nucleophiles. | Can require harsher conditions; some derivatives are less stable. |
| Organosilicon | Ruppert-Prakash Reagent | Aldehydes, ketones, imines | Versatile, widely used for nucleophilic trifluoromethylation. | Requires activation by a nucleophilic initiator; moisture-sensitive. |
| Sulfinate Salt | Langlois Reagent | Arenes, heterocycles, alkenes | Inexpensive, stable solid, generates •CF₃ for radical reactions. | Often requires an oxidant and sometimes a metal catalyst. |
This protocol describes the one-pot synthesis of a β-trifluoromethylated 2H-azirine from an enamine.[11]
-
To a solution of the enamine substrate (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL), add Togni reagent I (1.2 mmol) and copper(I) iodide (CuI, 0.2 mmol) at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon complete consumption of the starting material, add iodosobenzene (PhIO, 1.5 mmol) to the mixture and maintain the temperature at 60 °C.
-
After the intermediate is fully consumed (as indicated by TLC), cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (30 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium chloride (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired trifluoromethylated 2H-azirine.
Umemoto Reagents (Electrophilic)
Umemoto reagents are powerful electrophilic trifluoromethylating agents based on a dibenzothiophenium salt scaffold.[12][13] Their reactivity can be tuned by modifying the substituents on the dibenzothiophene core.
This protocol describes the difunctionalization of styrenes using an Umemoto reagent as the CF₃ source under photoredox catalysis.[14]
-
In a reaction vessel, combine the styrene derivative (0.2 mmol), Umemoto's reagent (0.3 mmol), and the photoredox catalyst (e.g., [Ru(bpy)₃]Cl₂, 1-5 mol%) in anhydrous acetonitrile (2 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours, or until completion as monitored by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired aryl-trifluoromethylated product.
Ruppert-Prakash Reagent (Nucleophilic)
The Ruppert-Prakash reagent (TMSCF₃) is a versatile nucleophilic trifluoromethylating agent that is widely used for the trifluoromethylation of carbonyl compounds and imines.[6][7]
This protocol describes the asymmetric synthesis of α-trifluoromethylamines.[6]
-
To a solution of the chiral N-tert-butanesulfinyl imine (0.5 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at -78 °C under an inert atmosphere, add the Ruppert-Prakash reagent (0.75 mmol).
-
Add a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride, 0.05 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated amine.
Langlois Reagent (Radical)
The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is an inexpensive and stable solid that serves as a precursor to the trifluoromethyl radical (•CF₃) upon oxidation.[8] It is widely used in radical trifluoromethylation reactions of arenes and heterocycles.[15][16]
This protocol describes a mild and practical method for the trifluoromethylation of arylboronic acids.[17]
-
To a mixture of the arylboronic acid (0.5 mmol), Langlois reagent (1.0 mmol), and copper(I) iodide (CuI, 0.1 mmol) in a suitable solvent (e.g., a mixture of dichloromethane and water, 1:1, 4 mL), add tert-butyl hydroperoxide (TBHP, 70% in water, 1.5 mmol) at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours under an air atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the trifluoromethylated arene.
Essential Trifluoromethylated Building Blocks in Synthesis
Beyond the reagents used for direct trifluoromethylation, a number of stable, commercially available trifluoromethylated compounds serve as versatile building blocks for the synthesis of more complex molecules.
Trifluoroacetic Acid and Trifluoroacetic Anhydride
Trifluoroacetic acid (TFA) is a strong, volatile acid widely used as a reagent, catalyst, and solvent in organic synthesis.[18] Its anhydride, trifluoroacetic anhydride (TFAA), is a powerful acylating and dehydrating agent.[18][19][20][21][22] TFAA is particularly useful for introducing the trifluoroacetyl group and for promoting various condensation and cyclization reactions.[18][19][20]
Trifluoromethylated Anilines
Trifluoromethylated anilines are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group influences the nucleophilicity of the amino group and the reactivity of the aromatic ring, enabling a wide range of synthetic transformations.
Trifluoromethylated Heterocycles
The direct synthesis of trifluoromethylated heterocycles, such as indoles and pyrimidines, is of great interest due to their prevalence in biologically active compounds.[23][24][25][26][27] The development of methods for the late-stage trifluoromethylation of heterocyclic cores is a particularly active area of research.[15] Trifluoromethylated pyrimidine derivatives, for example, have shown promising antifungal, insecticidal, and anticancer activities.[1][2][3][4][28]
2-Bromo-3,3,3-trifluoropropene (BTP)
2-Bromo-3,3,3-trifluoropropene is a versatile building block used in the synthesis of a variety of trifluoromethyl-containing compounds.[29][30][31][32] It can act as a radical acceptor, enabling the synthesis of secondary trifluoromethylated alkyl bromides.[32]
Conclusion and Future Outlook
The development of novel and efficient methods for the introduction of trifluoromethyl groups and the synthesis of new trifluoromethylated building blocks remains a vibrant and highly competitive area of research. The demand for these compounds in drug discovery and materials science will continue to drive innovation in this field. Future efforts will likely focus on the development of more sustainable and cost-effective trifluoromethylation strategies, as well as the exploration of new applications for this uniquely valuable functional group. The strategic use of trifluoromethylated building blocks will undoubtedly continue to play a pivotal role in the advancement of chemical synthesis and the creation of new molecules with enhanced properties and functions.
References
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 8. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. One pot and selective intermolecular aryl- and heteroaryl-trifluoromethylation of alkenes by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccspublishing.org.cn [ccspublishing.org.cn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 19. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 20. nbinno.com [nbinno.com]
- 21. Trifluoroacetic Anhydride (TFAA) [commonorganicchemistry.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 26. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 27. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 29. Page loading... [guidechem.com]
- 30. CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 31. 2-BROMO-3,3,3-TRIFLUOROPROPENE | 1514-82-5 [chemicalbook.com]
- 32. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
Solubility of "4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene" in common organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene in Common Organic Solvents
Abstract
Introduction: Understanding the Molecule
This compound is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in synthesis is critically dependent on its solubility in various reaction media. This guide aims to bridge the knowledge gap regarding its solubility profile.
Molecular Structure:
-
Benzene Core: A nonpolar, aromatic ring.
-
Bromo (-Br) and Bromomethyl (-CH₂Br) Groups: These halogenated substituents increase the molecular weight and introduce some polarity, though they are generally considered nonpolar to weakly polar.
-
Trifluoromethyl (-CF₃) Group: A highly electronegative group that can influence the electronic properties of the benzene ring and participate in dipole-dipole interactions.
The overall molecule can be characterized as largely nonpolar to weakly polar, a key factor in predicting its solubility.
Predictive Analysis of Solubility: The "Like Dissolves Like" Principle
The adage "like dissolves like" is the cornerstone of solubility prediction.[1][2] This principle states that substances with similar polarities are more likely to be soluble in one another.
Predicted Solubility Profile
Based on the molecular structure of this compound, we can predict its solubility in various classes of organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): High solubility is expected. The nonpolar benzene ring and the halogenated substituents should interact favorably with the nonpolar solvent molecules through van der Waals forces.
-
Weakly Polar Aprotic Solvents (e.g., Dichloromethane, Diethyl Ether, Ethyl Acetate): Good to moderate solubility is anticipated. The weak polarity of the C-Br and C-F bonds will allow for dipole-dipole interactions with these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Moderate to low solubility is predicted. While these solvents have strong dipoles, the largely nonpolar nature of the solute may limit miscibility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Very low to negligible solubility is expected. The inability of this compound to form hydrogen bonds will significantly hinder its dissolution in protic solvents like water and alcohols.[2][3]
Factors Influencing Solubility
Several factors beyond simple polarity can influence the solubility of this compound:
-
Molecular Size: Larger molecules can be more difficult to solvate.[4]
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[4]
-
Crystalline Structure: For solid compounds, the energy required to break the crystal lattice (lattice energy) will affect solubility.
The logical relationship for predicting solubility is visualized in the following diagram:
Caption: Predictive solubility workflow for the target compound.
Experimental Determination of Solubility
To obtain quantitative and qualitative solubility data, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide reliable results.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC or GC-MS for quantitative analysis (optional)
-
Glass vials with screw caps
-
Pipettes and syringes
Qualitative Solubility Determination (Rapid Screening)
This method provides a quick assessment of solubility.
Protocol:
-
Preparation: Add approximately 10 mg of this compound to a small glass vial.
-
Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL increments) while continuously agitating the mixture using a vortex mixer.[5]
-
Observation: Visually inspect the vial for the complete dissolution of the solid.
-
Classification:
-
Soluble: Complete dissolution in < 1 mL of solvent.
-
Slightly Soluble: Partial dissolution or requiring > 1 mL of solvent for complete dissolution.
-
Insoluble: No visible dissolution.
-
Quantitative Solubility Determination (Shake-Flask Method)
This is a standard method for determining equilibrium solubility.[4]
Protocol:
-
Sample Preparation: Prepare supersaturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed vials.
-
Equilibration: Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.
-
Sample Extraction: Carefully extract an aliquot of the clear supernatant.
-
Analysis: Analyze the concentration of the solute in the aliquot using a suitable analytical technique such as HPLC or GC-MS. A pre-established calibration curve will be necessary for accurate quantification.
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
The experimental workflow is illustrated below:
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Utilizing 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene
Introduction: A Versatile Building Block for Complex Molecules
4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene is a key trifunctional building block in modern organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals and advanced materials. Its utility stems from the presence of three distinct reactive sites: a C(sp²)-Br bond (aryl bromide), a C(sp³)-Br bond (benzylic bromide), and a strongly electron-withdrawing trifluoromethyl (-CF₃) group. This unique combination of functional groups allows for programmed, stepwise functionalization, enabling the synthesis of diverse molecular scaffolds.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. However, the presence of multiple reactive halogen sites on a single molecule, as in this compound, presents a significant challenge in achieving chemoselectivity. This guide provides a comprehensive overview of the mechanistic principles and practical protocols for controlling the selectivity of Suzuki coupling reactions with this versatile substrate, empowering researchers to harness its full synthetic potential.
Mechanistic Insights: The Key to Controlled Reactivity
The outcome of the Suzuki coupling reaction with this compound is dictated by the chemoselective activation of either the aryl C-Br or the benzylic C-Br bond. This selectivity is primarily governed by the catalyst system and reaction conditions.
The generally accepted reactivity order for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. Within the same halogen, the reactivity can be influenced by the hybridization of the carbon atom and the electronic environment. In the case of our target molecule, we have two C-Br bonds with different hybridizations, C(sp²)-Br and C(sp³)-Br.
The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the initial and often rate-determining step of the catalytic cycle. The relative rates of oxidative addition to the aryl versus the benzylic bromide will determine the primary product. Several factors influence this crucial step:
-
Ligand Effects: The nature of the phosphine ligand on the palladium catalyst plays a pivotal role in determining selectivity. Bulky, electron-rich ligands can favor the oxidative addition to the less sterically hindered and more electron-deficient aryl C-Br bond. Conversely, less sterically demanding ligands may favor reaction at the benzylic position.
-
Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the active catalyst species and, consequently, the reaction's selectivity.
-
Reaction Temperature: Temperature can be a critical parameter for controlling selectivity. Often, lower temperatures can favor the more reactive site, while higher temperatures may lead to the reaction of the less reactive site or double coupling.
-
Base and Solvent: The choice of base and solvent system can impact the stability of the catalytic species and the rate of the transmetalation step, indirectly influencing the overall reaction outcome.
The presence of the ortho-trifluoromethyl group significantly influences the electronic properties of the aromatic ring, making the aryl C-Br bond more electron-deficient and thus potentially more susceptible to oxidative addition.
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocols for Selective Suzuki Coupling
Based on established methodologies for analogous substrates, the following protocols are provided as starting points for the selective functionalization of this compound. Optimization of these conditions for specific coupling partners is highly recommended.
Protocol 1: Selective Coupling at the Aryl C(sp²)-Br Bond
This protocol is adapted from a procedure for the selective coupling of the C(sp²)-Br bond in a similar substrate containing both aryl-Br and benzyl-Cl functionalities.[1] The use of a bulky phosphine ligand is key to achieving selectivity for the aryl bromide.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 335013-18-8 | 314.01 | 0.30 | 1.0 |
| Arylboronic Acid | Varies | Varies | 0.33 | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.0006 | 0.002 |
| Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) | 58670-93-0 | 368.29 | 0.0012 | 0.004 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 0.60 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 1.0 mL | - |
| Water | 7732-18-5 | 18.02 | 0.1 mL | - |
Step-by-Step Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (0.30 mmol), the desired arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Add toluene (1.0 mL) and water (0.1 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.
Figure 2: Workflow for selective Suzuki coupling at the aryl C(sp²)-Br position.
Protocol 2: Considerations for Selective Coupling at the Benzylic C(sp³)-Br Bond
Achieving selective coupling at the benzylic position in the presence of an aryl bromide can be challenging. However, literature suggests that specific conditions can favor this outcome. A transition-metal-free approach has been reported to be highly selective for benzylic halides over aryl halides.[2]
Conceptual Reaction Scheme:
Key Considerations for Selectivity:
-
Catalyst System: A transition-metal-free system using an organic sulfide catalyst could provide high selectivity for the benzylic bromide.[2]
-
Ligand Choice for Palladium Catalysis: Should a palladium-catalyzed approach be desired, the use of less sterically hindered phosphine ligands, such as triphenylphosphine (PPh₃), might favor reaction at the benzylic position. This is a hypothesis based on general principles and would require experimental validation.
-
Lower Reaction Temperatures: Benzylic bromides are generally more reactive in oxidative addition than aryl bromides. Running the reaction at lower temperatures (e.g., room temperature to 40 °C) could potentially favor the kinetic product formed from the reaction at the benzylic C-Br bond.
A starting point for a palladium-catalyzed approach could involve using a catalyst system known for benzylic bromide coupling, such as Pd(OAc)₂ with a ligand like JohnPhos, under microwave conditions, but at a carefully controlled, lower temperature.[3]
Protocol 3: Double (Di-substituted) Suzuki Coupling
For applications requiring the functionalization of both bromine atoms, more forcing reaction conditions are typically necessary. This involves using a higher excess of the boronic acid and potentially a higher catalyst loading and reaction temperature.
Reaction Scheme:
Materials and Reagents (Illustrative):
| Reagent | Amount (mmol) | Equivalents |
| This compound | 0.30 | 1.0 |
| Arylboronic Acid | 0.75 | 2.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.015 | 0.05 |
| Base (e.g., K₂CO₃) | 0.90 | 3.0 |
| Solvent (e.g., DMF) | 2.0 mL | - |
Step-by-Step Procedure (General Guidance):
-
Combine this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv.) in a dry reaction vessel.
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.
-
Add the anhydrous solvent (e.g., DMF or dioxane).
-
Heat the mixture to a higher temperature (e.g., 100-140 °C), potentially using microwave irradiation to shorten reaction times.[3]
-
Monitor the reaction for the disappearance of the starting material and mono-substituted intermediates.
-
Perform a standard aqueous workup and purification by column chromatography.
Figure 3: Conceptual pathways for the selective Suzuki coupling of this compound.
Troubleshooting and Safety Considerations
-
Homocoupling of Boronic Acid: This is a common side reaction. Using a slight excess of the boronic acid and ensuring anhydrous and oxygen-free conditions can minimize this.
-
Protodeboronation: The loss of the boronic acid functional group can occur, especially with prolonged reaction times or in the presence of excess water.
-
Low Yields: If low yields are observed, consider screening different palladium sources, ligands, bases, and solvents. Microwave heating can sometimes improve yields and reduce reaction times.[3]
-
Safety: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Palladium catalysts are toxic and should be handled with care.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. By carefully selecting the reaction conditions, particularly the palladium catalyst and ligand system, researchers can achieve selective Suzuki-Miyaura cross-coupling at either the aryl or benzylic bromide positions, or at both sites. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful application of this substrate in a wide range of synthetic endeavors, from drug discovery to materials science.
References
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of nucleophilic substitution reactions involving 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene. This molecule is a valuable synthetic intermediate, particularly in medicinal chemistry and materials science, owing to its dual halogenated functionalities with distinct reactivities. The highly reactive benzylic bromide facilitates selective functionalization, while the more inert aryl bromide remains available for subsequent transformations, such as cross-coupling reactions. This document elucidates the underlying chemical principles, offers detailed, field-proven protocols for reactions with various nucleophiles, and presents a comparative analysis of reaction pathways.
Introduction: The Strategic Advantage of Differential Reactivity
This compound is a uniquely structured aromatic compound featuring two bromine atoms at distinct chemical environments. The bromine atom of the bromomethyl group is positioned at a benzylic carbon, rendering it significantly more susceptible to nucleophilic substitution than the bromine atom directly attached to the aromatic ring.[1] This disparity in reactivity is the cornerstone of its synthetic utility, allowing for a modular approach to the synthesis of complex molecules.
The benzylic C-Br bond is weaker and more polarized than the aryl C-Br bond. Furthermore, the transition states of both S(_N)1 and S(_N)2 reactions at the benzylic position are stabilized by the adjacent π-system of the benzene ring, leading to enhanced reaction rates.[1][2][3] In contrast, nucleophilic aromatic substitution on the unactivated aryl bromide is kinetically disfavored.
The trifluoromethyl (-CF(_3)) group at the ortho position to the bromomethyl moiety also plays a significant electronic role. As a potent electron-withdrawing group, it enhances the electrophilicity of the benzylic carbon, potentially accelerating S(_N)2 reactions.[4][5] Concurrently, it deactivates the aromatic ring towards electrophilic attack, which is a consideration for multi-step synthetic sequences.[4][6]
Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways
Nucleophilic substitution at the primary benzylic carbon of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, with the operative pathway being dictated by the reaction conditions.
-
S(N)2 Pathway: This bimolecular mechanism is favored by strong, non-bulky nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral. Given the primary nature of the benzylic carbon in the title compound, the S(_N)2 pathway is generally preferred and offers excellent regioselectivity.
-
S(_N)1 Pathway: This unimolecular mechanism involves the formation of a resonance-stabilized benzylic carbocation intermediate. It is favored by weak nucleophiles in polar protic solvents. While the benzylic carbocation is stabilized by the aromatic ring, the strong electron-withdrawing effect of the ortho-trifluoromethyl group can destabilize this intermediate, making the S(_N)1 pathway less favorable compared to unsubstituted benzyl halides.
The following diagram illustrates the two competing pathways for nucleophilic substitution at the benzylic position.
References
Application Notes & Protocols: 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene as a Versatile Synthon for Pharmaceutical Intermediates
Introduction: A Multifunctional Building Block in Modern Medicinal Chemistry
In the landscape of pharmaceutical development, the strategic design of active pharmaceutical ingredients (APIs) hinges on the availability of versatile and reactive chemical intermediates. 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene (CAS No: 335013-18-8) has emerged as a synthon of significant interest due to its unique trifunctionalized scaffold.[1] This molecule incorporates three key chemical features onto a single benzene ring: a highly reactive benzylic bromide, a synthetically versatile aryl bromide, and a property-modulating trifluoromethyl group.
The trifluoromethyl (-CF3) group is a privileged moiety in drug design, renowned for its ability to enhance critical pharmacokinetic properties.[2] Its strong electron-withdrawing nature and high lipophilicity can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[3][4][5][6] The presence of two distinct bromide groups with orthogonal reactivity allows for a programmed, sequential functionalization strategy. This dual reactivity is the cornerstone of its utility, enabling chemists to construct complex molecular architectures with high precision, making it an invaluable tool in the synthesis of novel therapeutics, including potent PARP (Poly(ADP-ribose) polymerase) inhibitors used in cancer therapy.[7][8][9]
Physicochemical Properties and Reactivity Analysis
The synthetic power of this compound lies in the differential reactivity of its two carbon-bromine bonds.
| Property | Value |
| CAS Number | 335013-18-8 |
| Molecular Formula | C₈H₅Br₂F₃ |
| Molecular Weight | 317.93 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Boiling Point | Approx. 268.9 °C at 760 mmHg |
| Density | Approx. 1.788 g/cm³ |
(Data sourced from publicly available chemical supplier information)[1][10]
Causality of Differential Reactivity: The benzylic bromide (-CH₂Br) is significantly more reactive towards nucleophilic substitution than the aryl bromide (Ar-Br). This is due to the nature of the transition states involved. Nucleophilic substitution at the benzylic position proceeds via an Sₙ2 or Sₙ1 mechanism. In either case, the transition state (or carbocation intermediate in Sₙ1) is stabilized by the adjacent benzene ring through resonance. Conversely, the aryl bromide is relatively inert to nucleophilic substitution because the bromine is attached to an sp²-hybridized carbon, and the pathway for substitution is energetically unfavorable. However, the aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions. This predictable difference in reactivity is the key to its strategic use.
References
- 1. This compound - CAS:335013-18-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 9. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. innospk.com [innospk.com]
Protocol for N-alkylation using "4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene"
Introduction: A Versatile Reagent for Complex Molecule Synthesis
In the landscape of modern drug discovery and development, the strategic introduction of fluorinated motifs and rigid aromatic scaffolds is a cornerstone of designing novel therapeutic agents. The reagent 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene emerges as a highly valuable building block, offering a unique combination of reactive sites for the facile construction of complex molecular architectures. This benzylic bromide is particularly well-suited for N-alkylation reactions, enabling the covalent linkage of the 4-bromo-2-(trifluoromethyl)benzyl group to a wide array of nitrogen-containing nucleophiles, including primary and secondary amines, amides, and various nitrogen heterocycles.
The presence of a trifluoromethyl group on the benzene ring significantly influences the electronic properties of the molecule, enhancing its utility in medicinal chemistry. Furthermore, the bromine substituent provides a versatile handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for further diversification of the molecular scaffold. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in N-alkylation reactions. We will delve into the underlying reaction mechanism, provide detailed, step-by-step protocols for various classes of nitrogen nucleophiles, and offer insights into reaction optimization and product characterization.
Safety and Handling
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated fume hood. If the concentration in the air is high, use a full-face respirator with an appropriate cartridge.
Handling and Storage:
-
Handle only in a chemical fume hood.
-
Avoid inhalation of vapor or dust.
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Reaction Mechanism: A Nucleophilic Substitution Approach
The N-alkylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The benzylic carbon, bonded to the bromine atom, is electrophilic and susceptible to attack by a nitrogen-containing nucleophile.
Figure 1: General SN2 mechanism for N-alkylation.
The nitrogen atom of the amine, amide, or heterocycle acts as the nucleophile. In the case of primary and secondary amines, as well as amides and certain heterocycles, a base is typically required to deprotonate the nitrogen, thereby increasing its nucleophilicity. The reaction proceeds through a transition state where the nucleophile attacks the electrophilic carbon while the bromide ion, a good leaving group, departs. The presence of the electron-withdrawing trifluoromethyl group at the ortho position can increase the electrophilicity of the benzylic carbon, potentially accelerating the rate of the SN2 reaction.
Experimental Protocols
The following protocols provide a general framework for the N-alkylation of various nitrogen nucleophiles using this compound. Optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, may be necessary to achieve optimal results for a specific substrate.
Protocol 1: N-Alkylation of Primary and Secondary Amines
This protocol is suitable for the mono-N-alkylation of primary and secondary aliphatic and aromatic amines. Over-alkylation of primary amines to the tertiary amine can sometimes be observed, and reaction conditions may need to be adjusted to favor mono-alkylation.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Base (e.g., Potassium carbonate (K₂CO₃, 2.0-3.0 eq), Cesium carbonate (Cs₂CO₃, 1.5-2.0 eq), or Triethylamine (Et₃N, 2.0-3.0 eq))
-
Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF))
-
Ethyl acetate (for work-up)
-
Saturated aqueous sodium bicarbonate solution (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)
-
Silica gel for column chromatography
Figure 2: General experimental workflow for N-alkylation.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0-1.2 eq) and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the anhydrous solvent (e.g., ACN or DMF) and stir the suspension for 10-15 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. If a solid precipitate is present, filter the mixture and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated amine.
Table 1: Representative Reaction Conditions for N-Alkylation of Amines
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | K₂CO₃ | DMF | Room Temp. | 12 | >90 | Adapted from[2] |
| Aniline | Cs₂CO₃ | DMF | 50 | 8 | 75-85 | General Protocol |
| Benzylamine | Et₃N | ACN | 40 | 6 | 80-90 | General Protocol |
Protocol 2: N-Alkylation of Amides and Sulfonamides
The N-alkylation of amides and sulfonamides generally requires a stronger base compared to amines due to the lower nucleophilicity of the amide nitrogen. Sodium hydride is a common choice for this transformation.
Materials:
-
This compound (1.0 eq)
-
Amide or sulfonamide (1.0 eq)
-
Base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride solution (for quenching)
-
Ethyl acetate (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amide or sulfonamide (1.0 eq) and dissolve it in the anhydrous solvent (e.g., THF or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) may be required for less reactive amides.
-
Upon completion, cool the reaction to 0 °C and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Reaction Conditions for N-Alkylation of Amides/Sulfonamides
| Amide/Sulfonamide Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzamide | NaH | DMF | Room Temp. to 50 | 12 | 60-70 | General Protocol |
| p-Toluenesulfonamide | K₂CO₃ | ACN | 60 | 18 | 70-80 | Adapted from[3] |
| 2-Oxazolidinone | NaH | THF | Room Temp. | 6 | >90 | General Protocol |
Protocol 3: N-Alkylation of Nitrogen Heterocycles
This protocol is applicable to a wide range of nitrogen-containing heterocycles such as indoles, imidazoles, and pyrazoles. The choice of base and solvent will depend on the pKa of the N-H bond of the specific heterocycle.
Materials:
-
This compound (1.0-1.1 eq)
-
Nitrogen heterocycle (1.0 eq)
-
Base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, 1.2 eq; or Potassium carbonate (K₂CO₃), 2.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride solution (for quenching NaH)
-
Ethyl acetate (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)
-
Silica gel for column chromatography
Procedure:
-
Method A (Using NaH): Follow the procedure outlined in Protocol 2, substituting the amide/sulfonamide with the nitrogen heterocycle.
-
Method B (Using K₂CO₃): Follow the procedure outlined in Protocol 1, substituting the amine with the nitrogen heterocycle.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting heterocycle.
-
Perform the appropriate work-up and purification as described in the respective protocols.
Table 3: Representative Reaction Conditions for N-Alkylation of Heterocycles
| Heterocycle Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | NaH | DMF | 0 to Room Temp. | 4 | >90 | Adapted from[4] |
| Imidazole | K₂CO₃ | ACN | Room Temp. | 6 | 85-95 | General Protocol |
| 1,2,4-Triazole | Cs₂CO₃ | DMF | 60 | 12 | 70-80 | General Protocol |
Characterization of N-Alkylated Products
The successful synthesis of the N-alkylated products can be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a new singlet in the range of δ 4.5-5.5 ppm, corresponding to the benzylic methylene protons (-CH₂-Ar), is a key indicator of successful alkylation. The integration of this signal should correspond to two protons.
-
¹³C NMR: A new signal for the benzylic carbon will appear in the aliphatic region of the spectrum.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the expected product should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Changes in the N-H stretching region (for primary and secondary amines, and amides) can indicate the formation of the N-alkylated product.
Conclusion
This compound is a potent and versatile reagent for the N-alkylation of a broad spectrum of nitrogen-containing nucleophiles. The protocols outlined in this application note provide a solid foundation for the successful synthesis of novel N-(4-bromo-2-(trifluoromethyl)benzyl) derivatives. The straightforward SN2 reaction mechanism, coupled with the ability to fine-tune reaction conditions, makes this reagent an invaluable tool for medicinal chemists and organic synthesis professionals. The resulting products, featuring a trifluoromethylated and brominated aromatic ring, are primed for further chemical elaboration, opening avenues for the discovery of new chemical entities with potential therapeutic applications.
References
Strategic O-Alkylation of Phenols Utilizing 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene
An Application Guide for Medicinal Chemists
This document provides a detailed guide for the O-alkylation of phenols using the versatile building block, 4-bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene. Tailored for researchers in synthetic and medicinal chemistry, this guide moves beyond a simple recitation of steps to explain the underlying principles, strategic considerations for reaction optimization, and robust protocols for execution and analysis.
Introduction: The Strategic Value of Aryl Ether Synthesis
The formation of the aryl ether linkage is a cornerstone transformation in modern drug discovery. These moieties are prevalent in a vast array of pharmacologically active agents, contributing to their metabolic stability, conformational rigidity, and binding interactions. The Williamson ether synthesis, a classic yet highly reliable method, remains a preferred strategy for constructing these bonds.[1][2][3]
This guide focuses on the use of a particularly valuable electrophile: This compound . This reagent is not merely an alkylating agent but a strategic linchpin for library synthesis and lead optimization. Its utility stems from three key structural features:
-
Reactive Benzylic Bromide: The bromomethyl group is a potent electrophile, primed for high-yielding SN2 reactions under mild conditions.[4]
-
Metabolic Stability and Lipophilicity: The trifluoromethyl (CF₃) group is a well-established bioisostere for a methyl or ethyl group but with significantly enhanced metabolic stability and lipophilicity, which can improve cell permeability and pharmacokinetic profiles.[4][5]
-
Synthetic Handle for Diversification: The aromatic bromine atom serves as a versatile functional group for subsequent post-alkylation modifications, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid analogue synthesis from a common intermediate.[5]
This application note provides the mechanistic understanding and practical protocols necessary to leverage this powerful building block effectively.
The Reaction Mechanism: A Deeper Look into the Williamson Ether Synthesis
The O-alkylation of a phenol with this compound proceeds via the classic Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] A comprehensive understanding of this mechanism is critical for troubleshooting and optimizing reaction conditions.
The process involves two fundamental steps:
-
Phenoxide Formation: The weakly acidic phenolic proton is first abstracted by a base to generate a highly nucleophilic phenoxide anion.[2][6] The choice of base is crucial; while strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and preferable for phenols, especially on sensitive substrates, as they minimize potential side reactions.[2]
-
Nucleophilic Attack (SN2): The resulting phenoxide anion attacks the electrophilic benzylic carbon of the bromomethyl group. This concerted step proceeds via a backside attack, displacing the bromide leaving group and forming the desired C-O ether bond.[1]
Caption: Mechanism of the Williamson Ether Synthesis.
Causality Behind Experimental Choices: O- vs. C-Alkylation
A potential competing pathway is C-alkylation, where the phenoxide acts as an ambident nucleophile and attacks through the aromatic ring.[6] The choice of solvent is the most critical factor in directing the reaction's regioselectivity.
-
Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are ideal.[2] They effectively solvate the base's cation but leave the phenoxide anion "naked" and highly reactive. This enhances its nucleophilicity at the more electronegative oxygen atom, strongly favoring O-alkylation.[6]
-
Protic Solvents (To be Avoided): Solvents like ethanol or water can form hydrogen bonds with the oxygen of the phenoxide.[6] This solvation shell sterically hinders and electronically deactivates the oxygen, making the carbon atoms of the aromatic ring more competitive nucleophilic sites and increasing the likelihood of forming undesired C-alkylated byproducts.
Detailed Application Protocol
This protocol provides a robust starting point for the O-alkylation of a generic phenol. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Substituted Phenol | >98% | Sigma-Aldrich | Dry thoroughly before use. |
| This compound | >97% | Combi-Blocks | Store under inert gas, protect from light. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Fisher Scientific | Finely ground to maximize surface area. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics | Use from a sealed bottle. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Deionized Water | - | - | For workup. |
| Brine (Saturated NaCl solution) | - | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
Safety and Handling
-
This compound: This compound is a lachrymator and causes skin and eye irritation. Handle exclusively in a certified chemical fume hood.[7][8]
-
DMF: Anhydrous DMF is a reproductive hazard. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[7][9]
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.) and finely powdered anhydrous potassium carbonate (1.5-2.0 eq.).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Using excess, finely ground base ensures complete deprotonation of the phenol.
-
-
Reagent Addition:
-
Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.5 M with respect to the phenol. Stir the suspension for 15-20 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.05-1.1 eq.) in a minimal amount of anhydrous DMF.
-
Add the solution of the alkylating agent dropwise to the stirring phenol/base suspension over 5 minutes.
-
Rationale: A slight excess of the alkylating agent ensures the complete consumption of the valuable phenol. Dropwise addition helps control any potential exotherm.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 60-70 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10-30% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting phenol.
-
The reaction is typically complete within 2-6 hours.
-
-
Aqueous Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water (2x), followed by brine (1x).
-
Rationale: The water quench stops the reaction and dissolves the inorganic salts. The brine wash helps to break any emulsions and remove residual water from the organic layer.
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure aryl ether.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be effective.[10][11]
-
Caption: General experimental workflow for O-alkylation.
Data Interpretation and Troubleshooting
Product Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR: Look for the appearance of a characteristic singlet for the benzylic protons (Ar-O-CH₂ -Ar') typically around δ 5.0-5.5 ppm. The disappearance of the phenolic -OH proton is also a key indicator.
-
¹³C NMR: Note the appearance of the benzylic carbon signal around 65-75 ppm.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.
-
Mass Spec (HRMS): Confirm the exact mass of the product to validate its elemental composition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive base (absorbed moisture).2. Insufficient temperature.3. Deactivated alkylating agent. | 1. Use freshly opened/dried K₂CO₃.2. Increase temperature to 80 °C.3. Verify reagent quality via NMR. |
| Significant Side Products | 1. C-Alkylation observed.2. Dimerization of the alkylating agent. | 1. Ensure solvent is anhydrous and aprotic.[6]2. Add alkylating agent slowly; ensure base is not overly strong. |
| Difficult Purification | Residual DMF in the final product. | During work-up, wash the organic layer thoroughly with water (3-4 times) and brine to completely remove DMF. |
| Low Isolated Yield | 1. Incomplete reaction.2. Product loss during aqueous work-up.3. Inefficient chromatography. | 1. Increase reaction time or temperature.2. Perform back-extraction of aqueous layers.3. Optimize chromatography solvent system. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Phenol ether - Wikipedia [en.wikipedia.org]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. angenechemical.com [angenechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
Application Note & Protocol: C-Alkylation of Active Methylene Compounds with 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene
Abstract
This document provides a comprehensive technical guide for the C-alkylation of active methylene compounds using the versatile, yet reactive, electrophile, 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene. This reaction is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex molecules bearing the unique 4-bromo-2-(trifluoromethyl)benzyl moiety. We detail the underlying chemical principles, provide optimized, step-by-step protocols for both standard and phase-transfer catalysis (PTC) conditions, and offer in-depth guidance on product characterization and troubleshooting. The protocols are designed to be robust, reproducible, and adaptable for various active methylene nucleophiles.
Introduction and Scientific Principles
The C-alkylation of active methylene compounds is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] The reaction involves the deprotonation of a carbon atom flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), creating a stabilized carbanion known as an enolate.[3][4][5] This nucleophilic enolate then displaces a leaving group on an electrophile, such as an alkyl halide, in a classic SN2 reaction.[4]
The target electrophile, This compound , is a particularly useful building block. Its structure offers several strategic advantages:
-
Reactive Benzylic Bromide: The bromomethyl group is a highly reactive benzylic halide, facilitating efficient SN2 displacement by the enolate nucleophile.
-
Orthogonal Functionality: The aryl bromide provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for further molecular diversification.
-
Trifluoromethyl Group: The electron-withdrawing -CF3 group modulates the electronic properties of the benzene ring and can enhance the metabolic stability and lipophilicity of derivative compounds, a valuable feature in drug design.[6]
This application note will focus on the reaction between diethyl malonate, a common active methylene compound, and the title electrophile as a representative example.
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Enolate Formation: A suitable base abstracts an acidic α-hydrogen from the active methylene compound (e.g., diethyl malonate, pKa ≈ 13) to form a resonance-stabilized enolate. The choice of base is critical; it must be strong enough to deprotonate the methylene compound but should not promote unwanted side reactions like ester hydrolysis.[3][7]
-
Nucleophilic Attack (SN2): The resulting enolate acts as a potent carbon-centered nucleophile, attacking the electrophilic methylene carbon of the this compound and displacing the bromide ion to form the new C-C bond.[4]
Caption: General mechanism for the C-alkylation of diethyl malonate.
Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sunway Pharm Ltd.[8] | CAS: 335013-18-8. Lachrymator. Handle in a fume hood. |
| Diethyl malonate | ReagentPlus®, ≥99% | Sigma-Aldrich | |
| Sodium ethoxide (NaOEt) | 95%, powder | Acros Organics | Highly hygroscopic. Store under inert atmosphere. |
| Anhydrous Ethanol (EtOH) | 200 proof | Decon Labs | |
| Anhydrous N,N-Dimethylformamide (DMF) | 99.8% | Sigma-Aldrich | Use anhydrous grade from a sealed bottle. |
| Potassium Carbonate (K₂CO₃) | ≥99%, anhydrous | Fisher Scientific | Finely powdered is preferred for PTC. |
| Tetrabutylammonium bromide (TBAB) | ≥98% | Sigma-Aldrich | Phase-transfer catalyst. |
| Diethyl ether (Et₂O) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | For quenching. |
| Brine (Saturated aq. NaCl) | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | VWR | For drying. |
| Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator. | Standard laboratory glassware. |
Safety Precaution: this compound is a lachrymator and irritant. Always handle this reagent in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Standard Conditions (NaOEt/EtOH)
This protocol is a classic method suitable for small to medium-scale synthesis.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous ethanol (30 mL).
-
Base Addition: Carefully add sodium ethoxide (0.75 g, 11.0 mmol, 1.1 equiv) to the ethanol. Stir until fully dissolved. Rationale: Using the ethoxide corresponding to the ester (diethyl malonate) prevents transesterification side reactions.[7]
-
Nucleophile Addition: Add diethyl malonate (1.60 g, 10.0 mmol, 1.0 equiv) dropwise to the sodium ethoxide solution at room temperature. Stir for 30 minutes to ensure complete formation of the sodium enolate.
-
Electrophile Addition: Dissolve this compound (3.18 g, 10.0 mmol, 1.0 equiv) in a minimal amount of anhydrous ethanol (~5 mL) and add it dropwise to the enolate solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% Ethyl Acetate/Hexanes).
-
Workup: a. Cool the reaction mixture to room temperature. b. Remove the ethanol using a rotary evaporator. c. Add distilled water (30 mL) to the residue, followed by careful quenching with saturated aqueous NH₄Cl (20 mL) to neutralize any remaining base. d. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL). e. Combine the organic layers and wash with brine (50 mL). f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the pure product.
Protocol 2: Phase-Transfer Catalysis (PTC) Conditions
PTC is an excellent alternative that avoids strong, anhydrous bases and is often more scalable and environmentally friendly.[9][10] It is particularly useful for reactions where the base (e.g., K₂CO₃) is insoluble in the organic solvent.[11][12]
-
Reaction Setup: To a 100 mL round-bottom flask, add N,N-Dimethylformamide (DMF, 40 mL), diethyl malonate (1.60 g, 10.0 mmol, 1.0 equiv), this compound (3.18 g, 10.0 mmol, 1.0 equiv), and finely powdered anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.32 g, 1.0 mmol, 0.1 equiv). Rationale: The TBAB catalyst transports the malonate enolate, formed at the solid-liquid interface, into the organic phase where it can react with the electrophile.[13][14]
-
Reaction: Stir the heterogeneous mixture vigorously at 60 °C for 3-5 hours. Monitor the reaction progress by TLC.
-
Workup: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid with a small amount of diethyl ether. b. Transfer the filtrate to a separatory funnel and dilute with diethyl ether (80 mL). c. Wash the organic solution with water (3 x 50 mL) to remove DMF, followed by a final wash with brine (50 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Caption: A typical experimental workflow for C-alkylation.
Product Characterization
The expected product is Diethyl 2-(4-bromo-2-(trifluoromethyl)benzyl)malonate .
-
Molecular Formula: C₁₅H₁₆BrF₃O₄
-
Molecular Weight: 413.18 g/mol
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.7-7.5 (m, 3H, Ar-H), 4.2 (q, 4H, -OCH₂CH₃), 3.9 (t, 1H, -CH(CO₂Et)₂), 3.4 (d, 2H, Ar-CH₂-), 1.2 (t, 6H, -OCH₂CH₃). Note: The disappearance of the malonate CH₂ singlet (~3.4 ppm) and the appearance of a triplet and a doublet for the new CH-CH₂ moiety are key indicators of success. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 168 (C=O), 135-120 (Ar-C, including C-CF₃ and C-Br), 124 (q, -CF₃), 62 (-OCH₂), 52 (Ar-CH₂-CH-), 35 (Ar-CH₂-), 14 (-CH₃). |
| IR (ATR) | ~2980 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (strong C=O stretch of ester), ~1300-1100 cm⁻¹ (strong C-F stretches). |
| Mass Spec (ESI+) | m/z 413, 415 [M+H]⁺ (characteristic 1:1 ratio for bromine isotopes), 435, 437 [M+Na]⁺. |
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (e.g., NaOEt hydrolyzed).2. Insufficient reaction time or temperature.3. Poor quality electrophile. | 1. Use freshly opened or properly stored base. Ensure anhydrous conditions.2. Increase reaction time and monitor carefully by TLC.3. Check the purity of the starting halide by NMR. |
| Formation of Dialkylated Product | 1. Use of >1.0 equivalent of base or electrophile.2. The mono-alkylated product is deprotonated and reacts again. | 1. Use the nucleophile in slight excess (1.1 equiv) relative to the electrophile.2. Add the electrophile slowly to the enolate solution to maintain a low concentration of the halide. This is a known potential side reaction in malonic ester synthesis.[2][7] |
| Formation of O-Alkylated Product | This is generally not a major issue with soft carbon nucleophiles (enolates) and soft electrophiles (benzyl bromides).[2] | If observed, changing the counter-ion (e.g., using Li⁺ instead of Na⁺ or K⁺) or solvent can sometimes favor C-alkylation. However, for this system, it is unlikely to be a significant pathway. |
| Difficult Purification | 1. Close Rf values of starting material and product.2. Presence of dialkylated product. | 1. Use a shallow solvent gradient during column chromatography.2. Re-chromatograph the mixed fractions or consider an alternative purification method like preparative HPLC if necessary. |
References
- 1. researchgate.net [researchgate.net]
- 2. bipublication.com [bipublication.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 5. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. This compound - CAS:335013-18-8 - Sunway Pharm Ltd [3wpharm.com]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. phasetransfer.com [phasetransfer.com]
- 11. real.mtak.hu [real.mtak.hu]
- 12. mdpi.com [mdpi.com]
- 13. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase transfer catalysis | PPTX [slideshare.net]
Application Notes and Protocols for the Use of "4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene" in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The rational design of these heterobifunctional molecules, which consist of a warhead for the POI, a ligand for an E3 ubiquitin ligase, and a connecting linker, is paramount to their success. This document provides detailed application notes and protocols for the strategic incorporation of "4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene" into PROTAC synthesis workflows. This versatile building block offers a unique combination of reactive handles and beneficial physicochemical properties, making it a valuable tool for the development of novel protein degraders. We will delve into the causality behind its application, provide validated experimental protocols, and present data in a clear, actionable format.
Introduction: The Strategic Advantage of this compound in PROTAC Design
The linker component of a PROTAC is not merely a spacer but a critical determinant of the molecule's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as its solubility and cell permeability.[1][2] The choice of chemical building blocks for linker synthesis is therefore a crucial step in PROTAC development. "this compound" presents a trifecta of advantageous features for the PROTAC chemist:
-
Dual Reactivity: The molecule possesses two distinct reactive sites: a benzylic bromide and an aryl bromide. The benzylic bromide is highly susceptible to nucleophilic substitution, making it an excellent electrophile for conjugation to a variety of nucleophiles (e.g., amines, phenols, thiols) commonly found on warheads, E3 ligase ligands, or linker precursors.[3] The aryl bromide is less reactive under these conditions and can be reserved for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if more complex linker architectures are desired.
-
The Trifluoromethyl Group's Influence: The trifluoromethyl (-CF3) group is a well-established bioisostere in medicinal chemistry, known to enhance several key drug-like properties.[4] Its incorporation into a PROTAC linker via this building block can:
-
Increase Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, potentially increasing the half-life of the PROTAC.
-
Enhance Lipophilicity: This can improve cell permeability, a common challenge for the often large and polar PROTAC molecules.[4]
-
Modulate Conformation: The steric and electronic properties of the -CF3 group can influence the conformational preferences of the linker, which can be critical for optimal ternary complex formation.
-
-
Rigidity and Vectorality: The benzene ring provides a degree of rigidity to the linker, which can be advantageous in pre-organizing the warhead and E3 ligase ligand for effective ternary complex formation. The defined substitution pattern of the reactive groups allows for precise control over the exit vectors of the linker from the core scaffold.
The following sections will provide detailed protocols for the practical application of this reagent, safety guidelines for its handling, and a discussion of its role in the broader context of PROTAC synthesis.
Core Application: Alkylation of Nucleophiles for Linker Elongation or Ligand Attachment
The primary application of this compound in a PROTAC synthesis workflow is as an electrophilic building block for the alkylation of a nucleophilic partner. This reaction is typically a standard SN2-type nucleophilic substitution, where a lone pair of electrons from a heteroatom (N, O, S) on the warhead, E3 ligase ligand, or a linker precursor attacks the benzylic carbon, displacing the bromide leaving group.
General Reaction Scheme
Caption: General workflow for nucleophilic substitution using this compound.
Detailed Experimental Protocol: Alkylation of a Phenolic Hydroxyl Group
This protocol provides a representative example of coupling this compound with a phenolic hydroxyl group, a common functional group on many kinase inhibitor warheads.
Materials:
-
Phenol-containing warhead (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol-containing warhead (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to generate the phenoxide.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ether-linked product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base suitable for deprotonating the phenol without causing unwanted side reactions. For amine nucleophiles, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often preferred.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Acetonitrile is another suitable alternative.
-
Stoichiometry: A slight excess of the benzyl bromide is used to ensure complete consumption of the more valuable warhead.
-
Workup: The aqueous washes are crucial to remove the inorganic base and any remaining DMF.
Quantitative Data Summary (Representative)
| Parameter | Value |
| Molecular Formula | C₈H₅Br₂F₃ |
| Molecular Weight | 317.93 g/mol |
| Typical Reaction Time | 4-6 hours |
| Typical Yield | 70-90% (substrate dependent) |
| Purification Method | Flash Column Chromatography |
Safety and Handling
As a Senior Application Scientist, ensuring the safety of fellow researchers is paramount. "this compound" and its structural analogs are potent lachrymators and skin irritants.[5][6] Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). Ensure complete skin coverage.
-
Respiratory Protection: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of vapors.
First-Aid Measures: [5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Handling:
-
Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.[7]
-
Keep the container tightly sealed.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to prevent hydrolysis.
The Broader PROTAC Synthesis Workflow
The incorporation of this compound is one step in a multi-step PROTAC synthesis. The resulting intermediate, now containing the trifluoromethylbenzyl moiety, will undergo further transformations to complete the PROTAC structure.
Caption: A high-level overview of the PROTAC synthesis workflow and mechanism of action.
Conclusion
"this compound" is a highly valuable and versatile building block for the synthesis of novel PROTACs. Its dual reactivity, coupled with the beneficial properties imparted by the trifluoromethyl group, provides chemists with a powerful tool for linker design and optimization. The protocols and safety information provided herein are intended to serve as a comprehensive guide for the effective and safe implementation of this reagent in drug discovery and development programs. As with any synthetic protocol, optimization for specific substrates may be required, but the fundamental principles outlined in this document will provide a solid foundation for success.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Step-by-step guide for Williamson ether synthesis using "4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene"
Application Note & Protocol
Topic: A Step-by-Step Guide to Williamson Ether Synthesis Using 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1][2][3] This application note presents a detailed protocol for the synthesis of novel ether compounds utilizing this compound as the electrophilic starting material. This particular substrate is of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl and bromo substituents. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive, step-by-step experimental procedure, and discuss crucial aspects of reaction setup, monitoring, work-up, and purification.
Introduction: The Enduring Relevance of the Williamson Ether Synthesis
Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains one of the most straightforward and widely employed methods for preparing both symmetrical and asymmetrical ethers.[2][3][4] The reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2][4] In this process, an alkoxide ion (RO⁻), a potent nucleophile, attacks an electrophilic carbon atom bearing a good leaving group, typically a halide.[2][5]
The choice of this compound as the electrophile in this guide is deliberate. The benzylic bromide is highly reactive towards SN2 displacement due to the stability of the transition state. The electron-withdrawing trifluoromethyl group can influence the reactivity of the molecule and the properties of the final ether product.[6][7] The aryl bromide is significantly less reactive towards nucleophilic substitution under these conditions and is expected to remain intact, providing a handle for further synthetic transformations.
Reaction Mechanism and Rationale
The Williamson ether synthesis proceeds via a concerted SN2 mechanism.[1][2] This involves the backside attack of the nucleophilic alkoxide on the carbon atom bonded to the leaving group (in this case, the benzylic bromine).[1][8]
Key Mechanistic Steps:
-
Deprotonation of the Alcohol: A strong base is used to deprotonate the chosen alcohol (R-OH), generating a highly nucleophilic alkoxide (R-O⁻).[9] Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, and the gaseous hydrogen byproduct simply bubbles out of the reaction mixture.[1][4]
-
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic benzylic carbon of this compound.
-
Displacement of the Leaving Group: Simultaneously with the nucleophilic attack, the bromide ion is displaced, forming the new carbon-oxygen bond of the ether product.
Figure 1: General workflow of the Williamson ether synthesis.
Experimental Protocol
This protocol provides a general framework. The specific alcohol, solvent, and reaction time may need to be optimized for different substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 335013-18-8 | 317.93 | 1.0 | 1.0 |
| Alcohol (e.g., Ethanol) | 64-17-5 | 46.07 | 1.2 | 1.2 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.2 | 1.2 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - |
| Diethyl Ether | 60-29-7 | 74.12 | - | - |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | - | - |
| Brine (Saturated Aqueous NaCl) | 7647-14-5 | 58.44 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas inlet
-
Syringes
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the alcohol (1.2 mmol) and anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in small portions. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. Stir the mixture at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
Addition of Electrophile: In a separate vial, dissolve this compound (1.0 mmol) in a minimal amount of anhydrous DMF (1-2 mL). Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel containing water and diethyl ether. Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic extracts and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.[10][11]
Safety and Handling
-
This compound: This compound is a lachrymator and is corrosive.[12][13] It can cause severe skin burns and eye damage.[12] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas.[4] Use in an inert atmosphere and away from any sources of ignition.
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.
Troubleshooting and Considerations
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water will quench the alkoxide. The reaction is best performed under an inert atmosphere to prevent moisture from entering the reaction vessel.
-
Side Reactions: The primary competing reaction is elimination (E2), especially with secondary or tertiary alkyl halides.[14] Since this compound is a primary benzylic halide, substitution is highly favored.
-
Choice of Base and Solvent: While NaH is effective, other bases like potassium tert-butoxide can be used.[5] Polar aprotic solvents such as DMF or DMSO are generally preferred as they solvate the cation, leaving the alkoxide nucleophile more reactive.[14][15]
Conclusion
This application note provides a robust and detailed protocol for the Williamson ether synthesis using this compound. By understanding the underlying SN2 mechanism and adhering to the procedural details, researchers can effectively synthesize a variety of novel ether compounds for applications in drug discovery and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12914E [pubs.rsc.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Khan Academy [khanacademy.org]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. 1-(Bromomethyl)-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 123062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 335013-18-8|this compound|BLD Pharm [bldpharm.com]
- 14. jk-sci.com [jk-sci.com]
- 15. tailoredread.com [tailoredread.com]
Application Notes and Protocols for the Synthesis of Agrochemicals and Advanced Materials
Introduction: The Central Role of Synthesis in Modern Agriculture and Materials Science
The relentless pursuit of innovation in both agriculture and materials science is fundamentally tethered to the art and science of chemical synthesis. In agriculture, the challenge of feeding a growing global population amidst evolving environmental pressures and pest resistance necessitates the development of more effective, selective, and environmentally benign agrochemicals.[1][2] Concurrently, the field of materials science is driven by the demand for "smart" materials with precisely tailored properties for applications ranging from biomedical devices to advanced coatings.[3][4]
This guide provides an in-depth exploration of synthetic methodologies that are pivotal in the creation of next-generation agrochemicals and functional polymers. It is designed for researchers, scientists, and professionals in drug and materials development, offering not just protocols, but the scientific rationale behind the synthetic strategies. We will delve into specific examples, providing detailed experimental procedures and the logic that underpins them, thereby creating a self-validating framework for practical application.
Part 1: Synthesis of a Modern Agrochemical: The Case of Azoxystrobin
The strobilurin class of fungicides represents a significant advancement in crop protection, with azoxystrobin being a prominent example.[5] These compounds are noted for their broad-spectrum activity and a unique mode of action, inhibiting mitochondrial respiration in fungi.[6] The synthesis of azoxystrobin showcases a strategic assembly of a complex molecule, highlighting the power of modern organic synthesis in addressing critical agricultural needs.[2][7]
Causality in Experimental Design: The Synthetic Strategy for Azoxystrobin
The industrial synthesis of azoxystrobin typically involves a multi-step process that strategically builds the molecule from readily available starting materials. A common approach involves the coupling of key fragments, a strategy that allows for modularity and optimization. The final key step often involves a nucleophilic aromatic substitution reaction.[8]
The choice of reactants and reaction conditions is critical to ensure high yield and purity of the final product. For instance, the use of a phase-transfer catalyst can be employed to facilitate the reaction between water-soluble and organic-soluble reactants, enhancing reaction rates and yields. The selection of an appropriate solvent is also crucial, as it must dissolve the reactants and facilitate the desired chemical transformation without promoting side reactions.
Experimental Protocol: Synthesis of Azoxystrobin
This protocol is a representative example of a common synthetic route to azoxystrobin.
Reaction Scheme:
A simplified reaction scheme for the synthesis of Azoxystrobin.
Materials:
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate | 320.73 | 80.99 | 0.25 |
| 2-Cyanophenol | 119.12 | 33.09 | 0.275 |
| Potassium Carbonate (anhydrous) | 138.21 | 27.88 | 0.20 |
| Toluene | - | 150 mL | - |
| Trimethylamine (33% solution in water) | - | 3.58 g | 0.02 |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add toluene (150 g).
-
Sequentially add methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (80.99 g, 0.25 mol), 2-cyanophenol (33.09 g, 0.275 mol), and anhydrous potassium carbonate (27.88 g, 0.2 mol).[9]
-
Add the trimethylamine solution (3.58 g, 0.02 mol) as a catalyst.[9]
-
Stir the mixture and heat to 80 °C under a nitrogen atmosphere.
-
Maintain the reaction at 80 °C for 8 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water to remove any remaining salts and the catalyst.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol) to yield pure azoxystrobin.
Characterization Data for Azoxystrobin:
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 116-118 °C |
| 1H NMR (CDCl3) | δ 7.65 (s, 1H), 7.50-7.20 (m, 8H), 5.15 (s, 2H), 3.75 (s, 3H) |
| IR (KBr, cm-1) | 2230 (C≡N), 1715 (C=O), 1580, 1490, 1260, 1070 |
Part 2: Synthesis of a Functional Polymer: Thermoresponsive Poly(N-isopropylacrylamide) via RAFT Polymerization
The field of materials science has been revolutionized by the development of "smart" polymers that respond to external stimuli such as temperature, pH, or light.[10][11] Poly(N-isopropylacrylamide) (PNIPAAm) is a classic example of a thermoresponsive polymer, exhibiting a lower critical solution temperature (LCST) in water, above which it undergoes a reversible phase transition from a soluble to an insoluble state.[12] This property makes it highly attractive for applications in drug delivery, tissue engineering, and sensors.[13]
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are instrumental in synthesizing well-defined PNIPAAm with controlled molecular weight and narrow molecular weight distribution, which are crucial for its performance in various applications.[14][15]
Causality in Experimental Design: The RAFT Polymerization of NIPAAm
RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and low polydispersity by establishing a dynamic equilibrium between propagating radicals and dormant polymer chains.[14] The choice of the RAFT agent is critical and depends on the monomer being polymerized. For NIPAAm, a trithiocarbonate-based RAFT agent is often employed. The initiator, such as AIBN, generates the initial radicals to start the polymerization. The reaction is typically carried out in an organic solvent like dioxane to ensure the solubility of all components.
Experimental Protocol: RAFT Polymerization of N-isopropylacrylamide (NIPAAm)
Reaction Scheme:
A simplified reaction scheme for the RAFT polymerization of NIPAAm.
Materials:
| Compound | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| N-isopropylacrylamide (NIPAAm) | 113.16 | 1000 | 8.837 | 100 |
| 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (RAFT Agent) | 364.63 | 32.22 | 0.088 | 1 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 1.45 | 0.009 | 0.1 |
| Dioxane | - | 10 mL | - | - |
Procedure:
-
In a 25 mL one-neck round-bottom flask, dissolve NIPAAm (1 g, 8.837 mmol), the RAFT agent (32.22 mg, 0.088 mmol), and AIBN (1.45 mg, 0.009 mmol) in dioxane (10 mL).[12]
-
Seal the flask with a rubber septum and purge with argon for 15 minutes to remove oxygen, which can inhibit the radical polymerization.
-
Place the flask in a preheated oil bath at 60 °C and stir for 16 hours.
-
To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the precipitated polymer by filtration and wash it with fresh cold diethyl ether.
-
Dry the polymer in a vacuum oven at room temperature overnight.
Characterization of PNIPAAm:
| Technique | Expected Results |
| 1H NMR (CDCl3) | Broad peaks corresponding to the polymer backbone and the isopropyl groups. The absence of monomer peaks (vinyl protons at ~5.5-6.5 ppm) indicates high conversion. |
| Gel Permeation Chromatography (GPC) | A narrow and symmetrical peak, indicating a low polydispersity index (PDI), typically below 1.2 for a well-controlled RAFT polymerization. The molecular weight can be determined relative to standards. |
| Differential Scanning Calorimetry (DSC) | A glass transition temperature (Tg) can be observed, which is characteristic of the polymer. |
| Turbidimetry (for LCST determination) | A sharp increase in turbidity of an aqueous solution of the polymer as the temperature is raised above the LCST (typically around 32 °C for PNIPAAm). |
Part 3: Advanced Synthetic Methodologies: Click Chemistry and Photoredox Catalysis
Modern synthesis is increasingly reliant on highly efficient and selective reactions that can be performed under mild conditions. "Click chemistry" and photoredox catalysis are two powerful strategies that exemplify this trend.[16][17]
Application Note: Polymer Functionalization via Click Chemistry
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an exceptionally efficient method for functionalizing polymers.[18][19] A polymer with pendant azide or alkyne groups can be readily modified with a wide range of molecules, enabling the precise tailoring of its properties.
Workflow for Polymer Functionalization using Click Chemistry:
A general workflow for polymer functionalization via click chemistry.
Application Note: Photoredox Catalysis in Polymer Synthesis
Photoredox catalysis utilizes visible light to initiate chemical reactions via single-electron transfer processes.[17] This methodology offers a green and mild alternative to traditional methods that often require high temperatures or harsh reagents. In polymer science, photoredox catalysis can be used to initiate controlled polymerizations, enabling the synthesis of complex polymer architectures under ambient conditions.[20][21]
Key Advantages of Photoredox Catalysis in Synthesis:
-
Mild Reaction Conditions: Often proceeds at room temperature, preserving sensitive functional groups.
-
High Selectivity: The catalytic nature of the process often leads to high chemo- and regioselectivity.
-
Green Chemistry: Utilizes light as a renewable energy source, reducing reliance on thermal energy.[22]
-
Temporal and Spatial Control: The reaction can be turned on and off with light, allowing for precise control over the polymerization process.
Conclusion
The synthesis of novel agrochemicals and advanced materials is a dynamic and evolving field. The methodologies and protocols outlined in this guide provide a glimpse into the powerful tools available to modern chemists. By understanding the underlying principles and meticulously executing experimental procedures, researchers can continue to develop innovative solutions to pressing challenges in agriculture and materials science. The future of these fields will undoubtedly be shaped by the continued development of elegant and efficient synthetic strategies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwo.scholaris.ca [uwo.scholaris.ca]
- 5. chemijournal.com [chemijournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2008043978A1 - Preparation of azoxystrobin - Google Patents [patents.google.com]
- 9. EP3476838A1 - Method for preparing azoxystrobin - Google Patents [patents.google.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Comparison of Thermoresponsive Hydrogels Synthesized by Conventional Free Radical and RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CN106518920A - Synthetic method of glyphosate - Google Patents [patents.google.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. dspace.mit.edu [dspace.mit.edu]
- 21. Experimental validation of eosin-mediated photo-redox polymerization mechanism and implications for signal amplification applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Reactions with 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene
Welcome to the technical support center for 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene (CAS: 335013-18-8). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging building block. Its unique structure, featuring two distinct bromide functionalities and a potent electron-withdrawing group, offers significant synthetic opportunities but also presents specific challenges that can lead to low reaction yields. This document provides in-depth troubleshooting guides and FAQs to help you navigate these complexities and optimize your synthetic outcomes.
Section 1: Understanding the Substrate & General FAQs
The key to successfully using this reagent lies in understanding the differential reactivity of its functional groups. The molecule possesses a highly reactive benzylic bromide (-CH₂Br) and a less reactive aryl bromide (-Br), with an ortho trifluoromethyl (-CF₃) group sterically and electronically influencing both sites.
Frequently Asked Questions (FAQs)
Q1: Which is the more reactive site: the benzylic bromide or the aryl bromide? A1: The benzylic bromide is overwhelmingly more reactive towards nucleophilic substitution (Sₙ1/Sₙ2 pathways).[1] The stability of the potential benzylic carbocation/transition state makes this position highly susceptible to displacement by nucleophiles. The aryl bromide is relatively inert to nucleophilic attack but is the primary site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and Grignard reagent formation.
Q2: My starting material appears to degrade over time, or I see the corresponding alcohol as an impurity. Why? A2: The benzylic bromide is highly susceptible to hydrolysis. Trace moisture in solvents or exposure to atmospheric humidity can lead to the formation of (4-bromo-2-(trifluoromethyl)phenyl)methanol. To ensure the integrity of the reagent, it should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., Argon or Nitrogen). Always use freshly dried, anhydrous solvents for your reactions.
Q3: My crude reaction mixture shows multiple spots on TLC or peaks in LC-MS that I can't identify. What are the common side products? A3: Depending on the reaction type, several side products are common:
-
Hydrolysis Product: (4-bromo-2-(trifluoromethyl)phenyl)methanol, as mentioned above.
-
Dimerization (Wurtz-type Coupling): Especially during Grignard formation or reactions with other organometallics, the benzylic bromide can react with itself to form 1,2-bis(4-bromo-2-(trifluoromethyl)phenyl)ethane.
-
Elimination Product: Strong, bulky bases can promote E2 elimination to form a reactive styrene intermediate.
-
Homocoupling Products: In cross-coupling reactions, the boronic acid (in Suzuki reactions) or the Grignard reagent can couple with itself.[2]
Section 2: Troubleshooting Nucleophilic Substitution Reactions
These reactions target the selective displacement of the benzylic bromide . Low yields are typically due to incomplete reaction, steric hindrance, or competing side reactions.
Issue: Low or No Conversion of Starting Material
If your nucleophile is failing to displace the benzylic bromide, consider the following factors.
-
Causality 1: Insufficient Nucleophilicity or Sub-optimal Solvent. The reactivity of a nucleophile is highly dependent on the solvent system. Polar aprotic solvents are generally superior for Sₙ2 reactions as they solvate the counter-ion but not the nucleophile itself, leading to a more reactive "naked" nucleophile.[3]
-
Solution: Switch from less polar solvents like THF or Dichloromethane to highly polar aprotic solvents like DMF or DMSO. If using a weak nucleophile (e.g., an alcohol), convert it to its more reactive conjugate base (an alkoxide) using a non-nucleophilic base like sodium hydride (NaH).
-
-
Causality 2: Steric Hindrance. The ortho-trifluoromethyl group provides significant steric bulk around the benzylic carbon. Bulky nucleophiles may struggle to approach the reaction center.
-
Solution: If possible, switch to a smaller, less sterically demanding nucleophile. Alternatively, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be done cautiously, as higher temperatures can favor elimination side reactions.[3]
-
Issue: Significant Byproduct Formation
If the starting material is consumed but the yield of the desired product is low, side reactions are likely the culprit.
-
Causality 1: E2 Elimination. Strong, sterically hindered bases (e.g., potassium tert-butoxide) are more likely to act as bases than nucleophiles, abstracting a benzylic proton and leading to elimination.
-
Solution: Use a strong but non-hindered nucleophile (e.g., NaN₃, NaCN). If a basic nucleophile is required, opt for a less bulky one (e.g., use sodium methoxide instead of sodium tert-butoxide). Running the reaction at a lower temperature can also disfavor elimination relative to substitution.
-
Troubleshooting Workflow for Nucleophilic Substitution
Caption: Troubleshooting workflow for SN2 reactions.
Validated Protocol: Synthesis of 4-Bromo-1-(azidomethyl)-2-(trifluoromethyl)benzene
This protocol provides a reliable baseline for Sₙ2 reactions.
-
Preparation: In a flame-dried, round-bottom flask under an Argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution in one portion.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by silica gel chromatography if necessary.
Section 3: Troubleshooting Suzuki-Miyaura Cross-Coupling
These reactions target the formation of a C-C bond at the aryl bromide position. The primary challenge is activating this C-Br bond, which is electronically deactivated by the powerful –CF₃ group.
Issue: Low or No Conversion of Starting Material
Failure to form the desired biaryl product often points to an issue with the palladium catalyst's activity.
-
Causality 1: Insufficiently Active Catalyst. The electron-deficient nature of the aromatic ring makes the oxidative addition step—often the rate-limiting step—energetically demanding.[2] Standard catalysts like Pd(PPh₃)₄ are frequently ineffective for such challenging substrates.
-
Solution: Employ a more robust, modern catalyst system. These typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand. Ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos, are specifically designed to facilitate oxidative addition on electron-poor aryl halides.[2][4]
-
-
Causality 2: Ineffective Base or Solvent. The choice of base and solvent is critical for the transmetalation step and for maintaining catalyst stability.
-
Solution: For challenging couplings, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate.[2] Aprotic polar solvents like dioxane, toluene, or DME, typically with a small amount of water, are standard. Ensure all solvents are thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[5]
-
Data Table: Recommended Suzuki Coupling Conditions
| Parameter | Recommendation for Challenging Substrate | Rationale |
| Pd Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Reliable sources of Pd(0) in situ. |
| Ligand | SPhos or XPhos (1.1-1.2x Pd mol%) | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[2] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 eq) | Stronger bases facilitate the boronate formation and transmetalation step. |
| Solvent | Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O | Common solvent systems that balance solubility and reactivity. Must be degassed. |
| Temperature | 80-110 °C | Sufficient thermal energy is often required to drive the catalytic cycle. |
Issue: Significant Byproduct Formation
-
Causality 1: Protodeboronation. This is the undesired cleavage of the C-B bond of the boronic acid partner, replacing it with a hydrogen atom. It is promoted by water and base, especially at high temperatures.[2]
-
Solution: Use a modest excess of the boronic acid (1.2-1.5 eq). Ensure the base is high quality and consider using anhydrous conditions if the problem persists. Sometimes, switching to a boronic ester (e.g., a pinacol ester) can increase stability.
-
-
Causality 2: Homocoupling. The boronic acid can couple with itself to form a symmetrical biaryl byproduct.[2]
-
Solution: This reaction is competitive with cross-coupling. Using a more active catalyst system (as described above) can accelerate the desired cross-coupling to outcompete the homocoupling pathway.
-
Section 4: Troubleshooting Grignard Reagent Formation
This process targets the formation of an organomagnesium reagent at the aryl bromide site for subsequent reaction with an electrophile. The main challenges are initiating the reaction and preventing side reactions involving the highly reactive benzylic bromide.
Issue: Grignard Reaction Fails to Initiate
This is one of the most common failures in organometallic chemistry.
-
Causality 1: Passivated Magnesium Surface. Magnesium turnings are coated with a thin, inert layer of magnesium oxide (MgO) that prevents the reaction.[6]
-
Solution: Magnesium Activation. The MgO layer must be disrupted. Several methods are effective:
-
Iodine: Add a single small crystal of I₂. The disappearance of the brown color indicates activation.[6]
-
1,2-Dibromoethane: Add a few drops to the magnesium. The formation of ethylene gas bubbles signifies activation.[6]
-
Mechanical Action: Vigorously stir the magnesium turnings without solvent or use an ultrasonic bath to physically break the oxide layer.[6]
-
-
-
Causality 2: Presence of Moisture. Grignard reagents are potent bases and are instantly quenched by even trace amounts of water.[6]
-
Solution: All glassware must be rigorously dried, either by oven-drying (>120 °C) overnight or by flame-drying under vacuum and cooling under an inert atmosphere. Solvents (typically THF or Diethyl Ether) must be anhydrous grade and are best distilled from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.
-
Issue: Low Yield of Final Product After Adding Electrophile
-
Causality 1: Wurtz-Type Coupling. This is a major competing side reaction. The highly reactive benzylic bromide on one molecule can be attacked by the freshly formed Grignard reagent on another molecule, leading to a dimer.
-
Solution: Inverse Addition. To minimize this bimolecular side reaction, the concentration of the starting halide must be kept low. This is achieved by adding the solution of this compound slowly from a dropping funnel to a suspension of the activated magnesium turnings in THF. This keeps the concentration of the Grignard reagent low and minimizes its reaction with incoming starting material.
-
Troubleshooting Workflow for Grignard Formation
Caption: Troubleshooting workflow for Grignard reactions.
References
Technical Support Center: Purification Strategies for Products Derived from 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene
Introduction: 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene is a highly versatile synthetic intermediate, prized for its dual reactivity. The benzylic bromide is an excellent electrophile for introducing the 4-bromo-2-(trifluoromethyl)benzyl moiety via nucleophilic substitution, while the aryl bromide is amenable to various cross-coupling reactions. However, the inherent reactivity of the benzylic bromide group also presents significant challenges in purification. This guide provides practical, field-proven strategies and troubleshooting advice to help researchers, scientists, and drug development professionals navigate the purification of products derived from this key intermediate.
Section 1: Frequently Asked Questions (FAQs) - Understanding Your Reaction Mixture
This section addresses the fundamental chemical principles governing the purification of derivatives of this compound. Understanding the likely side-reactions and impurity profiles is the first step toward designing a successful purification strategy.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile is dictated by the stability of the benzylic bromide starting material and the specific reaction conditions. Key impurities to anticipate include:
-
Hydrolysis Product: The most common impurity is often 4-bromo-2-(trifluoromethyl)benzyl alcohol. Benzylic bromides are susceptible to hydrolysis by water, which can be present in solvents, reagents, or introduced during aqueous work-up.[1][2][3] The reaction can proceed via an SN1 or SN2 mechanism, facilitated by the resonance-stabilized benzylic carbocation.[4][5]
-
Unreacted Starting Material: Incomplete conversion is common. This compound will be a persistent impurity if the reaction does not go to completion.
-
Oxidation Products: The benzylic position can be oxidized to form 4-bromo-2-(trifluoromethyl)benzaldehyde or, more commonly, 4-bromo-2-(trifluoromethyl)benzoic acid, especially if reaction conditions are harsh or involve certain reagents.[6]
-
Precursor Impurities: The starting material is typically synthesized via radical bromination of 4-bromo-1-methyl-2-(trifluoromethyl)benzene. Trace amounts of this precursor may be present in the reagent bottle and carry through your reaction.
-
Elimination Byproducts: While less favored for primary benzylic halides, strongly basic conditions can lead to the formation of elimination byproducts.
Q2: How does the trifluoromethyl (CF3) group impact my purification strategy?
A2: The strongly electron-withdrawing and lipophilic nature of the trifluoromethyl group significantly influences molecular properties and, consequently, purification choices:
-
Polarity: The CF3 group increases the polarity of the C-F bonds but also creates a non-polar molecular surface. This can lead to unexpected elution behavior in chromatography. Organofluorine compounds often exhibit unique partitioning properties.[7]
-
Chromatography: Fluorinated compounds may interact differently with standard silica gel compared to their non-fluorinated analogs. In some cases, reverse-phase chromatography or specialized fluorous solid-phase extraction (F-SPE) may offer superior separation.[8] For routine purification, standard silica gel chromatography is usually effective, but solvent systems may require careful optimization.
-
Crystallization: The rigid, sterically demanding nature of the CF3 group can sometimes facilitate crystallization. However, the unique intermolecular forces of fluorinated compounds can also make solvent selection for recrystallization less intuitive than for simple hydrocarbons.
Q3: My crude product is a persistent oil that won't crystallize. What are the likely causes and solutions?
A3: Failure to crystallize is almost always due to the presence of impurities that disrupt the crystal lattice formation.
-
Common Culprits: The most frequent cause is the presence of the hydrolysis byproduct, 4-bromo-2-(trifluoromethyl)benzyl alcohol. Its hydroxyl group can interfere with the crystallization of the desired, often less polar, product. Unreacted starting material and residual solvents are also major contributors.
-
Solution Pathway: The primary solution is to remove these impurities. Flash column chromatography is the most effective method for separating the desired product from more polar (the alcohol) and similarly polar (the starting material) impurities. Once a high degree of purity is achieved (>95%), crystallization is far more likely to succeed.
Q4: My purified product seems to degrade upon storage. Why is this happening and how can I prevent it?
A4: Degradation is typically caused by residual acidic or basic impurities that can catalyze decomposition, or by the inherent instability of the product itself.
-
Acidic Impurities: Hydrogen bromide (HBr) is a byproduct of the initial bromination and can also be generated by slow decomposition of the starting material.[2] If not completely removed during work-up, it can protonate sensitive functional groups in your product, leading to degradation. Ensure your work-up includes a wash with a mild base like aqueous sodium bicarbonate.
-
Product Instability: The benzylic position, even after substitution, can remain a reactive site. For example, benzylic ethers or esters can be susceptible to acid-catalyzed cleavage.
-
Prevention: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon). Ensure the product is free of residual solvents and acidic/basic contaminants by performing thorough work-up and purification steps. Purity should be confirmed by NMR and/or LC-MS analysis.
Section 2: Troubleshooting Guides & Purification Protocols
This section provides actionable workflows and step-by-step protocols for the purification of compounds synthesized from this compound.
Diagram: Impurity Formation Pathways
The following diagram illustrates the primary reaction pathway and the formation of key impurities.
References
- 1. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 5. Khan Academy [khanacademy.org]
- 6. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Optimizing reaction conditions for "4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene"
Starting Synthesis Exploration
I've initiated comprehensive Google searches for information on synthesizing 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene. I'm focusing on common starting materials, potential reaction mechanisms like radical bromination, and typical conditions employed in similar reactions.
Gathering Data, Refining Strategy
I'm now diving deeper into the specifics, expanding my Google search to include literature on optimizing reaction conditions and troubleshooting. I'm paying close attention to side reactions and impurity formation. Furthermore, I've started assembling safety data for all relevant chemicals. Finally, I'm beginning to structure the technical support content as a logical Q&A, and planning self-validating experimental protocols for both synthesis and monitoring.
Analyzing Initial Synthesis Routes
I'm now starting my research, focusing on the synthesis of this compound. I'm prioritizing searching for starting materials, mechanisms, and reagents. I'm also looking for ways to optimize conditions, troubleshoot problems, and monitor the reaction using analytical methods. I'm concurrently researching safety information for all involved chemicals.
Constructing a Support Center
I've been focusing on the core structure of the tech support center. My current priority is crafting initial troubleshooting guides. These will address common synthesis issues for "this compound," such as low yield and side product formation. I am also working on the first draft of FAQs.
Expanding the Knowledge Base
I'm now diving deep into the specific requirements for the support center. My focus is expanding on the initial synthesis strategy. I'm prioritizing providing in-depth explanations for experimental choices, ensuring protocols are self-validating, and incorporating in-text citations with clickable URLs. This comprehensive approach will build a robust resource for researchers.
Prioritizing Q&A Structure
I'm now fully immersed in building the support center. My focus has shifted to constructing a detailed Q&A for the troubleshooting guide. I'm actively researching the common synthetic route: benzylic bromination of 4-Bromo-2-(trifluoromethyl)toluene. I'm incorporating detailed, step-by-step protocols, and analyzing potential issues like over-bromination and purification problems.
Organizing Troubleshooting Content
I'm now fully immersed in the core content. My plan is to start by drafting detailed answers for the FAQs, focusing on common synthesis problems, and incorporating insights from research on radical bromination. I'm prioritizing addressing potential low yields, over-bromination, and aromatic bromination as starting points. The ultimate goal is to offer practical and insightful advice to fellow researchers.
Defining the Support Structure
I'm now fully immersed in the project, organizing my thoughts into a practical framework. I've broken down the project into logical sections: General FAQs, detailed protocols, a comprehensive troubleshooting guide, and essential analytical & safety components. I'm focusing on crafting explanations for the key reagents and reaction mechanisms. My aim is to build a robust knowledge base for researchers.
Defining Content Structure
I'm now deeply immersed in the project, formulating the comprehensive framework for the support center. My focus includes refining the Q&A structure, drafting initial answers for key troubleshooting questions such as low yields, and defining the specific formatting and visualization requirements, which includes using Graphviz for the mechanism and a troubleshooting flowchart. My goal is to build an expert-level guide that provides practical solutions and detailed explanations.
Developing the Troubleshooting Content
I'm currently focused on the specific questions for the troubleshooting guide. I'm prioritizing addressing potential low yields, over-bromination, and aromatic bromination as starting points, drawing insights from radical bromination research. I'm also preparing to use Graphviz for visualizing the reaction mechanism and building a troubleshooting flowchart to enhance clarity.
Structuring the Troubleshooting Content
I'm now fully immersed in developing the technical support center, and I have a clear plan. My focus is crafting detailed answers for each FAQ, with an emphasis on solving common synthesis issues and integrating insights from radical bromination research. I'm prioritizing providing practical, in-depth advice. I've also planned to use Graphviz for visualizing the key reaction mechanism.
Preventing decomposition of "4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene" during reactions
Welcome to the technical support center for 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene (CAS 335013-18-8), a highly reactive and versatile reagent used in pharmaceutical and materials science research.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the decomposition of this valuable building block during experimental procedures.
The unique structure of this compound, featuring a reactive benzylic bromide and an electron-withdrawing trifluoromethyl group, makes it a potent alkylating agent but also susceptible to degradation if not handled with care. The trifluoromethyl group enhances the electrophilicity of the benzylic carbon, making it highly prone to nucleophilic attack, while the benzylic position itself is stabilized for both radical and carbocation intermediates.[2][3][4][5][6]
This document provides field-proven insights and protocols to ensure the stability and reactivity of your reagent, maximizing yield and reproducibility in your synthetic endeavors.
Troubleshooting Guide: Rapid-Fire Q&A
This section addresses the most common immediate problems encountered during reactions involving this compound.
Q1: My reaction mixture turned dark brown/black and TLC analysis shows a complex mixture of products. What happened?
A1: A dark coloration and complex TLC profile are classic indicators of significant decomposition. The primary cause is often the formation of poly-benzylated byproducts or polymeric materials. This is typically triggered by one or more of the following factors:
-
Excessive Heat: Benzylic bromides are thermally sensitive. Overheating can initiate radical chain reactions or elimination side-reactions.
-
Presence of Trace Metals: Impurities from reagents or reaction vessels can catalyze decomposition pathways.[7]
-
Light Exposure: Similar to other benzylic halides, this compound can undergo light-induced radical decomposition.[8]
-
Incorrect Base/Nucleophile Choice: A base that is too strong or sterically unhindered can cause elimination (E2) side reactions, leading to dimerization and polymerization.
Immediate Corrective Actions:
-
Immediately cool the reaction to 0 °C or below.
-
Re-evaluate your reaction temperature; aim for the lowest effective temperature.
-
Ensure the reaction is shielded from direct light by wrapping the flask in aluminum foil.
-
Verify the purity of all reagents and solvents.
Q2: My yield is consistently low, and I've isolated the corresponding benzyl alcohol byproduct. What is the source of this hydrolysis?
A2: The formation of 4-bromo-2-(trifluoromethyl)benzyl alcohol is a direct result of hydrolysis, where water acts as a nucleophile attacking the highly reactive benzylic position.[9][10] The source of water can be elusive.
Troubleshooting Steps for Hydrolysis:
-
Solvent Purity: Ensure you are using anhydrous solvents. Use freshly dried solvents from a still or a solvent purification system. Solvents stored over molecular sieves should be tested for water content.
-
Reagent Water Content: Your nucleophile, base, or other additives may contain trace amounts of water. Dry them appropriately if possible.
-
Atmospheric Moisture: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).[11] This is critical, especially if the reaction is run for an extended period or at elevated temperatures. Use flame-dried glassware and proper Schlenk line or glovebox techniques.
-
Starting Material: The starting material itself may have hydrolyzed during storage. Check its purity before use (see Protocol 2).
Q3: My nucleophilic substitution reaction isn't working. My starting material is consumed, but I'm not getting the desired product. What are the likely side reactions?
A3: Besides hydrolysis, two other major decomposition pathways can compete with your desired substitution:
-
Elimination/Dimerization: If your nucleophile is also a strong base, it can abstract a proton from the benzylic carbon, leading to an elimination reaction and the formation of stilbene-like dimers.
-
Friedel-Crafts Alkylation: The highly electrophilic benzylic position can react with any other aromatic rings present in the mixture (including another molecule of the starting material or the product), leading to unwanted C-C bond formation. This is often catalyzed by trace acids.
Preventative Strategies:
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, 2,6-lutidine).
-
Temperature Control: Keep the reaction temperature as low as possible to favor the desired substitution pathway, which typically has a lower activation energy than elimination.
-
Order of Addition: Consider adding the benzylic bromide slowly to a solution of the nucleophile to maintain a low concentration of the electrophile and minimize self-reaction.
Diagram: Troubleshooting Logic for Low Yield
Caption: A workflow for diagnosing and solving low-yield reactions.
Frequently Asked Questions (FAQs)
Q4: What are the optimal storage conditions for this compound?
A4: Proper storage is crucial to maintain the integrity of the reagent.[12]
-
Temperature: Store in a refrigerator at 2-8 °C. Do not freeze, as this can cause moisture to condense upon thawing.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The original supplier's packaging is often suitable if unopened. For opened bottles, consider using a desiccator or glovebox for storage.
-
Light: Keep in an amber or opaque bottle, away from direct light, to prevent photochemical degradation.[8]
-
Container: Use glass bottles with PTFE-lined caps. Some plastics may be degraded by benzylic halides.[13][14]
Q5: Which solvents and reagents are generally incompatible with this compound?
A5: Due to its high reactivity, several common lab reagents should be avoided or used with extreme caution.
| Incompatible Reagent Class | Reason for Incompatibility | Recommended Alternatives |
| Protic Solvents | Reacts via solvolysis (e.g., water for hydrolysis, methanol for methoxy-adduct).[10] | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene (all anhydrous). |
| Strong, Unhindered Bases | Promotes E2 elimination and polymerization. | Diisopropylethylamine (DIPEA), 2,6-Lutidine, Proton Sponge. |
| Strong Oxidizing Agents | Can oxidize the benzylic position.[7] | N/A - Avoid concurrent use. |
| Active Metals | Can lead to radical formation or Wurtz-type coupling.[7] | N/A - Use clean glassware; avoid contact with metal spatulas if possible. |
Q6: Can this compound undergo SN1 or SN2 reactions?
A6: Yes, it is highly adept at both, and the dominant pathway depends on the reaction conditions.[15]
-
SN2 Pathway: As a primary benzylic halide, it is very susceptible to SN2 attack by good nucleophiles.[16] This pathway is favored by polar aprotic solvents (like DMF or Acetonitrile) and high concentrations of a strong nucleophile.
-
SN1 Pathway: The benzylic position can readily form a resonance-stabilized carbocation, making SN1 reactions viable, especially with weaker nucleophiles in polar protic solvents (though solvolysis is a major risk) or with Lewis acid catalysis.[2][17] The electron-withdrawing CF₃ group destabilizes the adjacent carbocation, but the resonance stabilization from the benzene ring is a powerful competing factor.
Diagram: Key Decomposition Pathways
Caption: Major unwanted side reactions for the title compound.
Experimental Protocols
Protocol 1: General Procedure for a Stable Nucleophilic Substitution
This protocol provides a robust starting point for reacting this compound with a generic nucleophile (NuH), minimizing decomposition.
Materials:
-
This compound
-
Nucleophile (NuH, e.g., a phenol or secondary amine)
-
Non-nucleophilic base (e.g., DIPEA or K₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Flame-dried, two-neck round-bottom flask with stir bar
-
Septa, needles, and inert gas line (N₂ or Ar)
Methodology:
-
Glassware Preparation: Flame-dry the reaction flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Setup: In the prepared flask, dissolve the nucleophile (1.0 eq) and the base (1.2 eq) in anhydrous acetonitrile.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Substrate Addition: In a separate, dry vial, dissolve this compound (1.05 eq) in a minimal amount of anhydrous acetonitrile.
-
Slow Addition: Using a syringe, add the solution of the benzylic bromide dropwise to the cooled, stirring solution of the nucleophile over 20-30 minutes. A slow addition rate is key to preventing localized heating and side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution, and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2: Quality Control Check of Starting Material via ¹H NMR
Before any reaction, verify the purity of your this compound, as it can degrade in storage.
Methodology:
-
Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of CDCl₃.
-
Acquire a standard proton (¹H) NMR spectrum.
-
Analyze Key Peaks:
-
Benzylic Protons (-CH₂Br): Look for a sharp singlet at approximately δ 4.5-4.7 ppm . The integrity of this peak is the most important indicator.
-
Aromatic Protons: Expect three distinct signals in the aromatic region (approx. δ 7.4-7.8 ppm ).
-
-
Look for Impurities:
-
Hydrolysis Product (Benzyl Alcohol): The appearance of a new singlet around δ 4.8 ppm (-CH₂OH) and a broad singlet for the -OH proton indicates hydrolysis.
-
Dimer/Oligomers: The presence of multiple, complex new signals in the benzylic and aromatic regions can indicate oligomerization.
-
If the integration of the benzylic alcohol peak (-CH₂OH) is more than 1-2% relative to the benzylic bromide peak (-CH₂Br), the reagent is significantly degraded and should be purified by chromatography or replaced.
References
- 1. This compound - CAS:335013-18-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. carbodiimide.com [carbodiimide.com]
- 12. nbinno.com [nbinno.com]
- 13. reddit.com [reddit.com]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. Khan Academy [khanacademy.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. quora.com [quora.com]
Technical Support Center: Troubleshooting Suzuki Coupling with 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice for the Suzuki-Miyaura cross-coupling of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene . This substrate presents a unique chemoselectivity challenge due to the presence of two distinct carbon-bromine bonds: a C(sp²)–Br bond on the aromatic ring and a C(sp³)–Br bond at the benzylic position. The goal is typically to selectively form a new C–C bond at the aryl position. This guide is structured in a question-and-answer format to directly address the common issues encountered during this specific transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I fix it?
Answer: Low or no conversion in a Suzuki coupling typically points to issues with the catalyst's activity or the reaction setup. For this specific substrate, the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group makes the aryl C–Br bond electron-deficient and highly susceptible to oxidative addition, which is generally favorable.[1][2] Therefore, the issue is less likely to be the inherent reactivity of the aryl bromide and more likely related to the catalytic system.
Troubleshooting Steps:
-
Catalyst Pre-activation and Choice:
-
Problem: The active Pd(0) species is not being generated efficiently from the Pd(II) precatalyst.[3] Many common precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction, which can sometimes be inefficient.
-
Solution: Switch to a pre-formed, air-stable Pd(0) source or a modern precatalyst that readily generates the active catalyst. Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are designed for rapid activation and are highly effective for challenging substrates.[4]
-
-
Inert Atmosphere & Reagent Purity:
-
Problem: Oxygen can oxidatively degrade the Pd(0) catalyst and the phosphine ligands, halting the catalytic cycle.[1] Water content can also promote unwanted side reactions like protodeboronation.[5]
-
Solution: Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous solvents and high-purity reagents. Degas the solvent and the final reaction mixture by sparging with an inert gas for 15-20 minutes before heating.[5]
-
-
Ligand Selection:
-
Problem: The chosen ligand may not be suitable. While the C(aryl)-Br bond is activated, an effective ligand is still required to facilitate the catalytic cycle.
-
Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos, SPhos, or RuPhos . These ligands are known to stabilize the monoligated Pd(0) species, which is highly reactive in the oxidative addition step, and promote the final reductive elimination step.[4][6]
-
| Parameter | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3, SPhos Pd G2 | Air-stable precatalysts ensure reliable generation of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate key steps and stabilize reactive intermediates.[4] |
| Atmosphere | Strict Argon or Nitrogen | Prevents catalyst and ligand oxidation, which deactivates the catalytic system.[1] |
| Solvents/Reagents | Anhydrous Grade, Degassed | Minimizes side reactions like protodeboronation and catalyst degradation.[5] |
Q2: I am observing significant formation of a diarylmethane side product. How can I improve selectivity for the aryl bromide coupling?
Answer: The formation of a diarylmethane product indicates that the Suzuki coupling is occurring at the highly reactive benzylic bromide position instead of, or in addition to, the desired aryl bromide position. While Suzuki couplings of benzylic halides are known, they often require different conditions than those for aryl halides.[7][8] Achieving chemoselectivity is paramount.
Key Concept: Oxidative Addition Mechanisms The oxidative addition of palladium to C(sp²)–Br (aryl) and C(sp³)–Br (benzyl) bonds can proceed through different mechanisms. Aryl halides typically react via a concerted, three-centered transition state, whereas benzylic halides often react through an Sₙ2-type pathway.[9][10] We can exploit these differences to favor the desired reaction.
Troubleshooting Steps to Enhance Aryl Selectivity:
-
Lower the Reaction Temperature:
-
Problem: The activation energy for the undesired reaction at the benzylic bromide may be comparable to the desired reaction at higher temperatures.
-
Solution: Screen lower reaction temperatures. Start at a moderate temperature (e.g., 60-80 °C) and adjust based on conversion rates. The oxidative addition to the electron-deficient aryl bromide should be kinetically accessible even at milder temperatures.
-
-
Choice of Base:
-
Problem: A strong, nucleophilic base can directly participate in Sₙ2 reactions at the benzylic position or promote catalyst pathways that favor benzylic coupling.
-
Solution: Use a weaker, non-nucleophilic base. Finely powdered potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices.[4] Avoid strong bases like alkoxides (e.g., NaOtBu) unless necessary, as they can increase side reactions. The role of the base is primarily to activate the boronic acid for transmetalation.[11][12]
-
-
Ligand and Solvent System:
-
Problem: Certain catalyst systems can be highly active for benzylic couplings.[13][14]
-
Solution: As mentioned in Q1, bulky biarylphosphine ligands (XPhos, SPhos) are generally preferred for C(sp²)-X couplings and can sterically disfavor interaction at the benzylic C-Br bond.[4] Aprotic solvents like dioxane or toluene are standard and generally do not favor Sₙ2-type processes as much as polar aprotic solvents like DMF might under certain conditions.
-
Caption: Fig 1. Competing Suzuki pathways for the substrate.
Q3: My reaction is messy, with multiple spots on TLC, including homocoupling and debromination products. What's going wrong?
Answer: A complex product mixture points to multiple competing side reactions. The most common culprits in Suzuki couplings are boronic acid homocoupling, protodeboronation, and, in this specific case, reactions involving the benzylic bromide.
Troubleshooting Flowchart:
Caption: Fig 2. Troubleshooting complex reaction mixtures.
Detailed Explanations:
-
Homocoupling (R-B(OH)₂ → R-R): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen and Pd(II) species.[1] The most effective preventative measure is rigorous deoxygenation of the reaction mixture before and during the reaction.[5]
-
Protodeboronation (R-B(OH)₂ → R-H): This is the undesired cleavage of the C–B bond, replacing it with a C–H bond. It is often catalyzed by residual palladium and exacerbated by excessive water, high temperatures, and overly basic conditions.[5][15] Using anhydrous solvents and a moderate, finely powdered base can minimize this pathway.
Recommended Starting Protocol
This protocol is designed as a robust starting point to favor the selective Suzuki-Miyaura coupling at the aryl bromide position of this compound.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
XPhos Pd G3 precatalyst (1-2 mol%)
-
Potassium Carbonate (K₂CO₃) , finely powdered and oven-dried (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Experimental Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 dioxane/water mixture. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
This detailed guide provides a foundation for troubleshooting and successfully performing the Suzuki coupling on this challenging, bifunctional substrate. By carefully controlling the reaction parameters—particularly catalyst system, base, and temperature—researchers can achieve high yields and excellent chemoselectivity for the desired C(aryl)–C(aryl) bond formation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. theses.enscm.fr [theses.enscm.fr]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
How to improve the regioselectivity of reactions with "4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene"
A Guide to Enhancing Regioselectivity in Synthetic Applications
Welcome to the technical support center for 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we aim to provide you with in-depth, field-proven insights to help you navigate the complexities of this versatile reagent and achieve optimal regioselectivity in your reactions.
Understanding the Reactivity Landscape
This compound is a valuable building block in organic synthesis due to its two distinct reactive sites: a benzylic bromide and an aryl bromide. The key to its successful application lies in selectively targeting one of these sites while leaving the other intact. This selectivity is governed by the inherent differences in their reactivity, which can be further modulated by carefully choosing reaction conditions.
The benzylic bromide is highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms) due to the resonance stabilization of the resulting benzylic carbocation or transition state by the adjacent aromatic ring.[1] In contrast, the aryl bromide is generally unreactive towards nucleophiles under standard conditions but is an excellent substrate for various palladium-catalyzed cross-coupling reactions.
The trifluoromethyl (CF3) group also plays a crucial role. As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution.[2][3] This deactivating effect, however, can enhance the reactivity of the aryl bromide in certain cross-coupling reactions by facilitating the oxidative addition step.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and challenges encountered when working with this compound.
FAQ 1: How can I achieve selective substitution at the benzylic position without affecting the aryl bromide?
Answer: Selective reaction at the benzylic bromide is readily achievable by employing classic nucleophilic substitution conditions. The significantly higher reactivity of the benzylic C-Br bond compared to the aryl C-Br bond allows for a wide operational window.
Recommended Approaches:
-
With Oxygen Nucleophiles (e.g., alcohols, phenols): Williamson ether synthesis conditions are highly effective. Using a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent such as DMF or acetonitrile at room temperature or slightly elevated temperatures will favor substitution at the benzylic position.
-
With Nitrogen Nucleophiles (e.g., amines, amides): Simple alkylation of primary or secondary amines with the benzylic bromide can be performed in the presence of a mild base (e.g., K2CO3, Et3N) in a solvent like acetonitrile or THF.
-
With Carbon Nucleophiles (e.g., cyanides, enolates): These "soft" nucleophiles will preferentially attack the more electrophilic benzylic carbon. Standard conditions for these transformations can be applied with high selectivity.
Troubleshooting:
-
Issue: Observation of minor byproducts from the reaction at the aryl bromide position.
-
Solution: This is highly unlikely under standard nucleophilic substitution conditions. If observed, it may indicate the presence of trace metal catalysts. Ensure all glassware is scrupulously clean. Lowering the reaction temperature can further enhance selectivity.
-
FAQ 2: What are the best strategies for regioselective cross-coupling at the aryl bromide position?
Answer: Palladium-catalyzed cross-coupling reactions are the methods of choice for functionalizing the aryl bromide. The key is to select a catalyst system and conditions that do not promote unwanted reactions at the benzylic bromide.
Core Principle: The catalytic cycles for Suzuki, Buchwald-Hartwig, and Sonogashira couplings are initiated by the oxidative addition of the palladium(0) catalyst to the aryl-halide bond.[4][5][6] The benzylic bromide is generally less reactive in this initial step under typical cross-coupling conditions.
Data Presentation: Recommended Conditions for Selective Cross-Coupling
| Coupling Reaction | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Expected Outcome |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane | 80-110 | Selective C-C bond formation at the aryl position.[5][7] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos or BrettPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | Selective C-N bond formation at the aryl position.[4][8] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | Room Temp - 60 | Selective C-C (sp) bond formation at the aryl position.[6][9] |
FAQ 3: Can I perform a one-pot reaction involving both the benzylic and aryl bromides?
Answer: While challenging, sequential one-pot reactions are feasible by carefully controlling the order of reagent addition and reaction conditions.
Example Workflow:
-
Benzylic Substitution: Perform the nucleophilic substitution at the benzylic position first under mild conditions (e.g., room temperature).
-
Cross-Coupling: Once the first reaction is complete (monitored by TLC or LC-MS), the palladium catalyst, ligand, base, and coupling partner for the aryl bromide can be added directly to the reaction mixture. The temperature is then increased to initiate the cross-coupling reaction.
Critical Consideration: The nucleophile used in the first step must be compatible with the subsequent cross-coupling conditions. For instance, a primary amine used for benzylic substitution could potentially compete in a subsequent Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: Selective Benzylic Etherification
This protocol describes a typical procedure for the selective reaction of an alcohol with the benzylic bromide.
Materials:
-
This compound
-
Alcohol of choice (e.g., ethanol, phenol) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous acetonitrile.
-
Add the alcohol, followed by potassium carbonate.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed coupling of an arylboronic acid at the aryl bromide position.[7][10]
Materials:
-
Product from Protocol 1 (or this compound)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq)
-
Toluene
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the bromo-substrate, arylboronic acid, and Pd(PPh₃)₄.
-
Add toluene, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualization of Selectivity Principles
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. homework.study.com [homework.study.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Solvent Effects on 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene Reactivity
Welcome to the technical support center for "4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene". This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvent choice in modulating the reactivity of this versatile building block. Our focus is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Understanding the Reagent: A Tale of Two Bromines
This compound is a bifunctional molecule with two distinct reactive sites: a benzylic bromide and an aryl bromide. The electron-withdrawing trifluoromethyl group significantly influences the reactivity of both positions. The choice of solvent is paramount as it can dictate which bromine atom reacts and by what mechanism.
FAQs: Foundational Knowledge
Q1: Which bromine atom is more reactive in nucleophilic substitution reactions?
A1: The bromine atom of the bromomethyl group (-CH2Br) is substantially more reactive towards nucleophiles. This is because it is a benzylic bromide. The transition state of an SN2 reaction or the carbocation intermediate of an SN1 reaction at this position is stabilized by resonance with the benzene ring.[1] The aryl bromide is generally unreactive to typical nucleophilic substitution conditions unless activated by strong electron-withdrawing groups or subjected to metal-catalyzed cross-coupling reactions.
Q2: How does solvent choice influence the nucleophilic substitution mechanism (SN1 vs. SN2) at the benzylic position?
A2: The polarity and protic nature of the solvent are critical determinants of the reaction pathway.[1]
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents favor the SN1 mechanism. They are capable of hydrogen bonding, which stabilizes the benzylic carbocation intermediate and the bromide leaving group, thus lowering the activation energy for ionization.[1][2][3]
-
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile): These solvents are ideal for the SN2 mechanism.[1][3] They can solvate the counter-ion of the nucleophile but do not form a strong hydrogen-bonding cage around the nucleophile itself.[3] This leaves the nucleophile "naked" and highly reactive for a backside attack.[1][3]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are less commonly used for nucleophilic substitutions as they poorly dissolve most nucleophilic salts and do not effectively stabilize charged intermediates or transition states.[1]
Troubleshooting Guide: Common Experimental Issues
Issue 1: My Williamson ether synthesis is giving low yields and forming side products.
Possible Cause: Competing elimination reactions or solvolysis. The choice of base and solvent is critical in a Williamson ether synthesis.[4][5] Using a strong, sterically hindered base can favor elimination (E2) over substitution (SN2). If a protic solvent like ethanol is used with sodium ethoxide, the solvent itself can act as a nucleophile (solvolysis), competing with your desired alcohol.[4]
Optimization Strategy:
-
Solvent Choice: Switch to a polar aprotic solvent like THF or DMF.[4] This will enhance the nucleophilicity of your alkoxide.
-
Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate your alcohol before adding the this compound.[4] This pre-formation of the alkoxide prevents the base from participating in side reactions with the electrophile.
-
Temperature Control: Running the reaction at elevated temperatures can favor elimination. If side products persist, try running the reaction at a lower temperature for a longer period.
Experimental Protocol: Optimized Williamson Ether Synthesis
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 eq.) and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Add a solution of this compound (1.05 eq.) in anhydrous DMF dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Proceed with a standard aqueous workup and purification by column chromatography.
Issue 2: I am having difficulty forming the Grignard reagent from the aryl bromide.
Possible Cause: Grignard reagent formation is highly sensitive to the solvent and the presence of moisture.[6][7] Ethers like diethyl ether or tetrahydrofuran (THF) are essential.[6][7] They are aprotic and the lone pairs on the oxygen atoms solvate and stabilize the magnesium center of the Grignard reagent.[6] Water or alcohols will protonate and destroy the Grignard reagent.[6]
Optimization Strategy:
-
Solvent Purity: Ensure your ether solvent is anhydrous. Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone).
-
Glassware Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.
-
Magnesium Activation: The surface of the magnesium turnings can become oxidized. Gently crush the magnesium turnings in a mortar and pestle just before use or activate them with a small crystal of iodine or 1,2-dibromoethane.
-
Initiation: A small amount of the aryl bromide should be added first. If the reaction does not initiate (indicated by bubbling and heat generation), gentle warming may be necessary. Once initiated, the remaining aryl bromide should be added dropwise to maintain a gentle reflux.
dot graph "Grignard_Reagent_Formation" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Grignard Reagent Formation and Solvent Stabilization"
Issue 3: My Suzuki coupling reaction at the aryl bromide position is sluggish.
Possible Cause: The electron-withdrawing trifluoromethyl group can affect the electronics of the palladium catalytic cycle. Solvent and base choice are critical for a successful Suzuki coupling.[8][9]
Optimization Strategy:
-
Solvent System: A mixture of an organic solvent and water is often used.[10] Common systems include toluene/water, dioxane/water, or DME/water. The aqueous phase is necessary to dissolve the inorganic base.
-
Base Selection: A variety of bases can be used, such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for challenging substrates.
-
Ligand Choice: The phosphine ligand on the palladium catalyst is crucial. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands like SPhos or XPhos can be beneficial.
-
Temperature: Suzuki couplings often require heating. Ensure the reaction temperature is appropriate for the chosen solvent system. Microwave heating can sometimes accelerate these reactions.[10]
dot graph "Suzuki_Coupling_Cycle" { layout="dot"; rankdir="TB"; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Catalytic Cycle of Suzuki Coupling"
Data Summary: Solvent Properties
The choice of solvent is guided by its physical properties. The dielectric constant (ε) is a measure of a solvent's polarity.[11]
| Solvent | Dielectric Constant (ε) at 20°C | Type | Favored Mechanism at Benzylic Position |
| Water | 80.1 | Polar Protic | SN1 |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | SN2 |
| Acetonitrile | 37.5 | Polar Aprotic | SN2 |
| Methanol | 33 | Polar Protic | SN1 |
| Ethanol | 24.5 | Polar Protic | SN1 |
| Acetone | 20.7 | Polar Aprotic | SN2 |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | SN2 / Grignard |
| Diethyl Ether | 4.3 | Relatively Nonpolar | Grignard |
| Toluene | 2.4 | Nonpolar | - |
| Hexane | 1.9 | Nonpolar | - |
Data sourced from various chemical property databases.[12][13][14][15]
Final Recommendations
For selective reactions at the benzylic position :
-
To favor SN2 , use a polar aprotic solvent like acetonitrile or acetone with a strong, non-hindered nucleophile.
-
To favor SN1 , use a polar protic solvent like methanol or ethanol with a weak nucleophile.
For reactions at the aryl bromide position :
-
For Grignard reagent formation , anhydrous THF or diethyl ether is mandatory.[6][7]
-
For Suzuki or other cross-coupling reactions , a mixture of a nonpolar or polar aprotic solvent (e.g., toluene, dioxane ) with an aqueous base solution is typically employed.
Always ensure your solvents are of appropriate purity for the intended reaction, and take necessary safety precautions, especially when working with reactive reagents like sodium hydride and Grignard reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. asccollegekolhar.in [asccollegekolhar.in]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cem.de [cem.de]
- 11. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 12. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. scribd.com [scribd.com]
- 15. depts.washington.edu [depts.washington.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene and 4-(Trifluoromethyl)benzyl bromide
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorinated moieties is a cornerstone of molecular design. The trifluoromethyl group, with its profound impact on lipophilicity, metabolic stability, and binding affinity, is a privileged substituent.[1][2] This guide provides an in-depth comparison of two key trifluoromethyl-containing building blocks: 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene and 4-(Trifluoromethyl)benzyl bromide . Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of their respective reactivities, enabling more informed decisions in synthetic planning.
Structural and Physicochemical Properties: A Tale of Two Bromides
At first glance, both compounds offer a reactive benzylic bromide handle for introducing the trifluoromethylphenyl group. However, their distinct substitution patterns give rise to significant differences in their electronic and steric profiles, which in turn dictate their chemical behavior.
| Property | 4-(Trifluoromethyl)benzyl bromide | This compound |
| CAS Number | 402-49-3[3] | 335013-18-8[4] |
| Molecular Formula | C8H6BrF3[3][5] | C8H5Br2F3[4] |
| Molecular Weight | 239.03 g/mol [5] | 317.93 g/mol [4] |
| Appearance | White to light yellow crystalline solid[3][6] | Not specified, likely a solid or oil |
| Melting Point | 29-33 °C[3] | Not available |
| Boiling Point | 65-69 °C at 5 mmHg[3] | Not available |
| Key Structural Features | -CF3 group para to the -CH2Br group | -CF3 group ortho to the -CH2Br group; Br atom para to the -CH2Br group |
The most striking difference is the presence of an additional bromine atom on the aromatic ring of this compound, and the ortho positioning of its trifluoromethyl group relative to the bromomethyl moiety. These features are the primary drivers of the divergent reactivity discussed below.
Caption: Molecular structures of the two benzylic bromides.
Comparative Reactivity Analysis
The utility of these reagents is primarily centered on the reactivity of the benzylic bromide. We will now dissect how the structural nuances of each molecule influence their performance in key synthetic transformations.
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution is the most common application for benzylic bromides. The choice between an SN1 or SN2 pathway is dictated by the substrate, nucleophile, solvent, and leaving group.
-
SN2 Reactivity: The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This process is highly sensitive to steric hindrance.
-
4-(Trifluoromethyl)benzyl bromide: This molecule is well-suited for SN2 reactions. The benzylic carbon is relatively unhindered, allowing for facile approach of the nucleophile. The potent electron-withdrawing trifluoromethyl group at the para position can slightly destabilize the electron-rich pentacoordinate transition state, but this electronic effect is generally outweighed by the favorable steric profile.
-
This compound: The reactivity of this compound in SN2 reactions is significantly diminished. The trifluoromethyl group at the ortho position creates substantial steric bulk around the benzylic carbon, impeding the nucleophile's trajectory for backside attack. This steric hindrance is the dominant factor governing its SN2 reactivity.
-
-
SN1 Reactivity: The SN1 mechanism proceeds through a carbocation intermediate. The stability of this intermediate is paramount.
-
4-(Trifluoromethyl)benzyl bromide: The formation of a benzylic carbocation is strongly disfavored due to the powerful electron-withdrawing nature of the para-trifluoromethyl group, which destabilizes the positive charge on the adjacent carbon.[2]
-
This compound: This compound is even less likely to react via an SN1 mechanism. In addition to the destabilizing ortho-trifluoromethyl group, the electron-withdrawing bromine atom on the ring further depletes electron density, making the formation of a benzylic carbocation extremely unfavorable.
-
Caption: Steric effects on SN2 reactivity.
Organometallic Chemistry: Grignard Reagent Formation
The formation of Grignard reagents from aryl and alkyl halides is a fundamental C-C bond-forming strategy.
-
4-(Trifluoromethyl)benzyl bromide: While technically possible, the formation of a Grignard reagent from this benzylic bromide is often problematic. The high reactivity of the benzylic halide can lead to significant amounts of Wurtz coupling byproducts.
-
This compound: This molecule presents a more complex scenario due to the presence of two bromine atoms with differing reactivities. The benzylic C-Br bond is significantly more labile than the aromatic C-Br bond. While selective formation of a Grignard reagent at the benzylic position is challenging and prone to side reactions, the aryl bromide offers a handle for selective Grignard formation if the benzylic bromide is first converted to a less reactive group.
Palladium-Catalyzed Cross-Coupling Reactions
This is where the unique structure of this compound provides a distinct advantage. The presence of an aryl bromide allows for participation in a wide array of powerful cross-coupling reactions.
-
4-(Trifluoromethyl)benzyl bromide: Lacking a suitable handle on the aromatic ring, this molecule cannot directly participate in common cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination.
-
This compound: The aryl bromide functionality makes this reagent an excellent substrate for palladium-catalyzed cross-coupling.[7] This opens up possibilities for sequential functionalization. For instance, one could first perform a Suzuki coupling to introduce a new aryl or vinyl group at the 4-position, and then utilize the benzylic bromide for a subsequent nucleophilic substitution. This dual reactivity makes it a highly versatile building block for constructing complex molecular architectures.
Caption: Sequential functionalization pathways.
Experimental Protocols: A Comparative Alkylation
To illustrate the practical differences in reactivity, we provide a generalized protocol for a simple O-alkylation of a phenol.
Objective: To compare the efficiency of 4-nitrophenol alkylation using each reagent.
Reaction:
Materials:
-
4-Nitrophenol
-
4-(Trifluoromethyl)benzyl bromide
-
This compound
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
Protocol for 4-(Trifluoromethyl)benzyl bromide (Reagent A):
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N2 or Ar), add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile (20 mL).
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Add a solution of 4-(Trifluoromethyl)benzyl bromide (1.1 eq) in acetonitrile (5 mL) dropwise over 5 minutes.
-
Heat the reaction mixture to 60 °C and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Expected Outcome: The reaction is anticipated to proceed to completion within 2-4 hours, as indicated by the consumption of the starting phenol. The relatively unhindered nature of the benzylic bromide facilitates a smooth SN2 reaction.
Protocol for this compound (Reagent B):
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N2 or Ar), add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile (20 mL).
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 eq) in acetonitrile (5 mL) dropwise over 5 minutes.
-
Heat the reaction mixture to 60 °C and monitor by TLC.
-
Expected Outcome: The reaction is expected to be significantly slower than with Reagent A. Higher temperatures (e.g., 80 °C or reflux) and extended reaction times (>12 hours) may be necessary to achieve a comparable conversion. This is a direct consequence of the steric hindrance imposed by the ortho-trifluoromethyl group.
Summary and Recommendations
| Feature | 4-(Trifluoromethyl)benzyl bromide | This compound |
| Nucleophilic Substitution | More Reactive: Preferred for SN2 reactions due to lower steric hindrance. | Less Reactive: Steric hindrance from the ortho-CF3 group significantly slows SN2 reactions. |
| Cross-Coupling Reactions | Not applicable. | Versatile: The aryl bromide enables a wide range of Pd-catalyzed cross-coupling reactions. |
| Synthetic Strategy | Ideal for direct, efficient introduction of the 4-(trifluoromethyl)benzyl moiety via substitution. | Ideal for multi-step syntheses requiring sequential functionalization via cross-coupling and substitution. |
-
Choose 4-(Trifluoromethyl)benzyl bromide when your primary goal is a rapid and efficient nucleophilic substitution to introduce the 4-(trifluoromethyl)benzyl group.[8] It is a workhorse reagent for this specific transformation.
-
Choose This compound for more complex synthetic routes where you intend to first modify the aromatic ring via cross-coupling chemistry before utilizing the benzylic bromide for a subsequent transformation. Its dual-handle nature offers greater strategic depth for building molecular complexity.
This guide aims to provide a clear, evidence-based comparison to aid in the selection of the appropriate reagent for your specific synthetic challenge. Understanding the subtle yet critical differences in reactivity rooted in their molecular architecture is key to successful and efficient synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE | 402-49-3 [chemicalbook.com]
- 4. This compound - CAS:335013-18-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. 1-(Bromomethyl)-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 123062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE CAS#: 402-49-3 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
A Comparative Guide to the Spectroscopic Confirmation of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene is a key building block in organic synthesis, valued for its trifluoromethyl and bromomethyl functional groups that allow for diverse chemical transformations. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to definitively confirm its structure, offering practical insights and experimental protocols grounded in established scientific principles.
The Synergy of Spectroscopic Techniques: A Multi-Faceted Approach
No single analytical technique can provide a complete structural picture. Instead, we rely on the convergence of data from multiple spectroscopic methods. Each technique probes different aspects of the molecule's constitution, and together they provide a self-validating system for structural elucidation. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.
¹H NMR: Mapping the Proton Skeleton
Proton NMR provides a detailed picture of the hydrogen atoms within the molecule. For our target compound, we expect to see distinct signals for the aromatic protons and the aliphatic protons of the bromomethyl group.
-
Aromatic Region (δ 7.0-8.0 ppm): The three protons on the benzene ring will exhibit characteristic chemical shifts and splitting patterns due to the influence of the electron-withdrawing bromine and trifluoromethyl groups, and the slightly electron-withdrawing bromomethyl group. We would anticipate a complex splitting pattern, likely appearing as multiplets, due to the coupling between these non-equivalent protons. A detailed analysis of the coupling constants (J-values) can help to definitively assign the substitution pattern on the aromatic ring.
-
Benzylic Region (δ 4.5-5.0 ppm): The two protons of the bromomethyl (-CH₂Br) group are expected to appear as a singlet, as there are no adjacent protons to couple with. The chemical shift in this region is characteristic of protons on a carbon adjacent to both an aromatic ring and a halogen. A synthesis of this compound reported the chemical shift for these protons at δ 4.57 ppm as a singlet[1].
¹³C NMR: Unveiling the Carbon Framework
Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule.
-
Aromatic Carbons (δ 120-140 ppm): The six carbons of the benzene ring will each give a distinct signal. The carbons directly attached to the electron-withdrawing substituents (Br, CF₃, CH₂Br) will be significantly deshielded and appear at a lower field.
-
Aliphatic Carbon (δ 30-35 ppm): The carbon of the bromomethyl group (-CH₂Br) is expected to appear in this region. For example, the CH₂Br carbon in p-bis(bromomethyl)benzene appears at δ 33.0 ppm[2].
-
Trifluoromethyl Carbon (δ ~120-125 ppm): The carbon of the trifluoromethyl (-CF₃) group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). This is a highly characteristic signal that confirms the presence of the CF₃ group. The coupling constant for this interaction is typically large, around 270-280 Hz.
¹⁹F NMR: The Definitive Fluorine Signature
For any fluorine-containing compound, ¹⁹F NMR is an indispensable tool. It is highly sensitive and provides a clear signal for the fluorine atoms.
-
Trifluoromethyl Region (δ -60 to -65 ppm): The trifluoromethyl group of our target molecule is expected to produce a single, sharp peak in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is influenced by the electronic environment of the aromatic ring. For instance, the ¹⁹F chemical shift for 1-bromo-4-(trifluoromethyl)benzene is reported at -62.8 ppm[3].
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the molecular weight of the compound and crucial information about its fragmentation pattern, which can be used to piece together its structure.
-
Molecular Ion Peak: Due to the presence of two bromine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance[4]. This will result in a cluster of peaks for the molecular ion:
-
M+: Containing two ⁷⁹Br atoms.
-
M+2: Containing one ⁷⁹Br and one ⁸¹Br atom.
-
M+4: Containing two ⁸¹Br atoms. The relative intensities of these peaks will be approximately 1:2:1.
-
-
Fragmentation Pattern: The weakest bond in the molecule is often the C-Br bond, leading to characteristic fragmentation patterns[5]. Key expected fragments include:
-
[M-Br]⁺: Loss of a bromine radical from either the ring or the methyl group.
-
[M-CH₂Br]⁺: Loss of the bromomethyl radical.
-
Tropylium Ion: A common fragment in molecules containing a benzyl group is the tropylium ion at m/z 91, formed by rearrangement[6].
-
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
C-H Stretching: Aromatic C-H stretches are typically observed between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretches of the -CH₂Br group will appear between 2850 and 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations will produce peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretching: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region[7].
-
C-Br Stretching: The C-Br stretch will be found in the fingerprint region, typically between 500 and 600 cm⁻¹.
Comparative Analysis of Spectroscopic Techniques
| Technique | Strengths | Limitations for this Molecule |
| ¹H NMR | Excellent for determining proton connectivity and environment. J-coupling helps assign aromatic substitution. | Complex multiplets in the aromatic region may be difficult to fully resolve and assign without 2D NMR techniques. |
| ¹³C NMR | Defines the carbon skeleton. Characteristic quartet for the CF₃ carbon is a key identifier. | Lower sensitivity than ¹H NMR. Requires longer acquisition times. |
| ¹⁹F NMR | Highly sensitive and specific for the CF₃ group. Provides a clean, unambiguous signal. | Provides information only about the fluorine-containing part of the molecule. |
| MS | Provides molecular weight and elemental composition (with high resolution). Isotopic pattern of bromine is a definitive indicator. | Isomers may have similar fragmentation patterns, making differentiation challenging based on MS alone. |
| IR | Quick and easy method to confirm the presence of key functional groups (CF₃, aromatic ring). | The fingerprint region can be complex and difficult to interpret fully. Does not provide detailed connectivity information. |
Logical Workflow for Structural Confirmation
A systematic approach is crucial for efficiently and accurately determining the structure. The following workflow is recommended:
Caption: A logical workflow for the spectroscopic analysis of this compound.
Experimental Protocols
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Mass Spectrometry: For Electron Ionization (EI), a dilute solution in a volatile solvent (e.g., methanol, dichloromethane) is typically used for direct infusion or injection into a GC-MS system.
-
IR Spectroscopy: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
Instrumentation and Data Acquisition
-
NMR: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially in the aromatic region of the ¹H NMR spectrum. Standard pulse programs for ¹H, ¹³C, and ¹⁹F NMR should be used. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
MS: A GC-MS system with an EI source is suitable for this type of molecule. The mass range should be set to scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 350 amu).
-
IR: A Fourier Transform Infrared (FT-IR) spectrometer is standard. A background spectrum of the empty sample compartment (or the pure KBr pellet) should be acquired before running the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
Summary of Expected Spectroscopic Data
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.5-7.8 ppm (aromatic H, 3H, m), ~4.6 ppm (-CH₂Br, 2H, s) |
| ¹³C NMR | Chemical Shift (δ) | ~120-140 ppm (aromatic C), ~123 ppm (CF₃, q, ¹JCF ≈ 272 Hz), ~32 ppm (-CH₂Br) |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -63 ppm (s) |
| MS (EI) | Molecular Ion | m/z 318, 320, 322 (approx. 1:2:1 ratio) |
| Key Fragments | [M-Br]⁺, [M-CH₂Br]⁺ | |
| IR | Wavenumber (cm⁻¹) | 3000-3100 (C-H arom.), 2850-3000 (C-H aliph.), 1100-1350 (C-F, strong), 500-600 (C-Br) |
Distinguishing from Isomers
The combination of these techniques is crucial for distinguishing this compound from its constitutional isomers. For example, an isomer like 2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene would have a different splitting pattern in the aromatic region of the ¹H NMR spectrum due to the different relative positions of the protons. While the MS and IR spectra might be very similar, the NMR data would provide the definitive evidence for the correct isomeric structure.
Conclusion
The structural confirmation of this compound requires a synergistic and methodical application of modern spectroscopic techniques. While MS and IR provide rapid confirmation of molecular weight and functional groups, NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for unambiguously determining the precise connectivity of the atoms. By following the workflow and protocols outlined in this guide, researchers can confidently and accurately verify the structure of this and other related derivatives, ensuring the integrity and reproducibility of their scientific work.
References
- 1. This compound CAS#: 335013-18-8 [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. savemyexams.com [savemyexams.com]
- 5. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. youtube.com [youtube.com]
- 7. ias.ac.in [ias.ac.in]
A Senior Application Scientist's Guide to Analyzing Reactions of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene: A Comparative Analysis of HPLC and GC-MS Methods
Introduction: The Analytical Challenge of a Versatile Reagent
4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene is a highly functionalized aromatic compound, prized in medicinal chemistry and materials science as a versatile building block. Its utility stems from two reactive sites: the aryl bromide, amenable to cross-coupling reactions, and the benzylic bromide, a potent electrophile for nucleophilic substitution.[1] However, this high reactivity, particularly of the benzylic bromide, presents a significant analytical challenge.[2] Monitoring reactions involving this substrate requires methods that can not only track the consumption of the starting material but also identify and quantify a potential array of products, isomers, and degradation byproducts.[3][4]
Benzylic bromides are known to be susceptible to hydrolysis and other side reactions, making robust analytical oversight crucial for process optimization and quality control.[5] This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of reaction mixtures containing this compound. We will explore the causality behind methodological choices, provide validated protocols, and offer data-driven insights to guide researchers in selecting the optimal technique for their specific needs.
Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Reaction Monitoring
HPLC is often the primary choice for routine analysis of reaction mixtures containing thermally sensitive or non-volatile compounds. For a molecule like this compound, the milder conditions of HPLC significantly reduce the risk of analyte degradation that can occur at elevated GC temperatures.
Causality of Methodological Choices in HPLC
The development of a robust HPLC method hinges on a systematic selection of the column, mobile phase, and detector, each choice driven by the physicochemical properties of the analytes.
-
Column Selection: Beyond the Standard C18 While a standard C18 column is a versatile starting point for reversed-phase chromatography, the highly fluorinated nature of our target analyte and its derivatives suggests a more specialized stationary phase. A Pentafluorophenyl (PFP) column is an excellent alternative. PFP phases offer multiple retention mechanisms, including hydrophobic, aromatic (π-π), and dipole-dipole interactions, which can provide unique selectivity for halogenated and aromatic compounds, often improving the resolution between closely related isomers.[6][7]
-
Mobile Phase Optimization: The Key to Resolution A typical mobile phase for this analysis consists of an organic solvent (acetonitrile or methanol) and water. Acetonitrile is often preferred for its lower viscosity and UV transparency. For Mass Spectrometry (MS) compatible methods, a volatile buffer like formic acid or ammonium acetate is used to control the pH and improve peak shape.[8] Non-MS applications might use phosphoric acid for the same purpose.[8] A gradient elution, starting with a higher aqueous content and ramping up the organic phase, is essential to elute a range of compounds with varying polarities, from the non-polar starting material to potentially more polar byproducts or products.
-
Detection: The Power of Diode Array A UV detector is standard, as the benzene ring provides a strong chromophore. However, employing a Diode Array Detector (DAD) is highly recommended. A DAD acquires spectra across a range of wavelengths for each point in the chromatogram. This capability is invaluable for assessing peak purity—ensuring a single peak is not composed of co-eluting compounds—and can aid in the tentative identification of components based on their UV spectra.
Detailed Experimental Protocol: HPLC-DAD Analysis
This protocol provides a validated starting point for the analysis.
-
Sample Preparation:
-
Quench a 50 µL aliquot of the reaction mixture in 950 µL of acetonitrile to stop the reaction and precipitate any incompatible salts.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any solids.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and DAD.
-
Column: Phenomenex Kinetex® PFP (100 Å, 2.6 µm, 150 x 4.6 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
DAD Settings: Wavelength 220 nm (for quantification), with a spectral acquisition range of 200-400 nm.
-
Gradient Program:
-
0-2 min: 50% B
-
2-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 50% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Diagram: HPLC Analysis Workflow
Caption: Workflow for HPLC-DAD analysis of reaction mixtures.
Data Presentation: Representative HPLC Data
The following table summarizes hypothetical data for a nucleophilic substitution reaction where the benzylic bromide is replaced by a methoxy group.
| Compound | Retention Time (min) | Resolution (Rs) vs. Starting Material | Peak Area (%) - (Hypothetical) |
| 4-Bromo-1-(hydroxymethyl)-2-(trifluoromethyl)benzene (Hydrolysis byproduct) | 6.8 | 4.5 | 5% |
| 4-Bromo-1-(methoxymethyl)-2-(trifluoromethyl)benzene (Product) | 8.2 | 2.8 | 75% |
| This compound (Starting Material) | 9.5 | - | 20% |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Identification
GC-MS offers unparalleled identification capabilities through its combination of high-resolution chromatographic separation and mass-based detection, which provides structural information. However, its application to benzylic bromides requires careful consideration of their thermal stability.
Causality of Methodological Choices in GC-MS
-
Injector and Column Selection: Mitigating Thermal Degradation The primary challenge is preventing the analyte from degrading in the hot injector port. A low inlet temperature is crucial. The use of a split/splitless injector in split mode minimizes the sample's residence time in the injector, further reducing the risk of degradation. A standard, low-polarity column like a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) is ideal, providing excellent separation for a wide range of aromatic compounds based on their boiling points and polarity.
-
Temperature Program: Balancing Speed and Resolution A programmed temperature ramp is necessary. Starting at a low oven temperature ensures trapping of volatile components at the head of the column. A steady ramp then elutes compounds in order of increasing boiling point. A final high-temperature hold ensures that any high-boiling contaminants are eluted from the column before the next run.
-
Mass Spectrometry Detection: The Power of Fragmentation and Isotopes This is where GC-MS truly excels. Electron Ionization (EI) at a standard 70 eV provides reproducible fragmentation patterns that act as a "fingerprint" for a given molecule, allowing for confident identification via library searching (e.g., NIST).[9] For bromine-containing compounds, the mass spectrum provides a definitive piece of evidence: the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10] This results in a pair of molecular ion peaks (M and M+2) of almost equal intensity, making it straightforward to identify any fragment containing a bromine atom.[10][11]
Detailed Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Take a 50 µL aliquot of the reaction mixture and dilute it 1:100 in a non-polar, volatile solvent such as hexane or ethyl acetate.
-
Vortex thoroughly.
-
If necessary, pass the diluted sample through a small plug of silica or a syringe filter to remove non-volatile components.
-
Transfer the filtrate to a GC vial.
-
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Injector: Split/Splitless, 200 °C, Split ratio 50:1.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MSD Parameters:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Diagram: GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of reaction mixtures.
Data Presentation: Representative GC-MS Data
The following table summarizes key mass spectral data that would be expected.
| Compound | Retention Time (min) | Key m/z Fragments (Relative Intensity) |
| 4-Bromo-1-(methoxymethyl)-2-(trifluoromethyl)benzene (Product) | 7.9 | 268/270 (M/M+2, 15%), 237/239 (80%), 158 (100%), 109 (40%) |
| This compound (Starting Material) | 9.1 | 316/318/320 (M/M+2/M+4, 5%), 237/239 (100%), 158 (90%), 109 (35%) |
Note: The molecular ion for the starting material contains two bromine atoms, leading to an M/M+2/M+4 pattern with a ratio of approximately 1:2:1.[10]
Part 3: Head-to-Head Comparison and Recommendations
Choosing between HPLC and GC-MS depends on the analytical goal. Neither technique is universally superior; they are complementary tools in the chemist's arsenal.
| Feature | HPLC-DAD | GC-MS |
| Analyte Suitability | Excellent for thermally labile, non-volatile, and high molecular weight compounds. | Best for volatile and thermally stable compounds. Risk of degradation for benzylic bromides requires careful method development. |
| Identification Power | Tentative identification based on retention time and UV spectrum. Low structural information. | Definitive identification via reproducible mass spectral fragmentation patterns and library matching. Isotope patterns confirm elemental composition.[10][11] |
| Robustness for QC | Generally more robust for routine, high-throughput quantitative analysis of reaction progress. | Susceptible to matrix effects and column contamination from non-volatile materials, requiring more frequent maintenance. |
| Sensitivity | Good, typically in the low ppm to high ppb range depending on the analyte's chromophore. | Excellent, often reaching low ppb to ppt levels, especially in Selected Ion Monitoring (SIM) mode. |
| Isomer Separation | Can be highly effective, especially with specialized columns like PFP.[7] | Excellent resolving power for positional isomers if they have different boiling points or column interactions.[4] |
| Ease of Use | Simpler sample preparation and operation for routine monitoring. | More complex instrumentation and method development, particularly when dealing with labile compounds. |
Senior Scientist's Recommendation
-
For Routine Reaction Monitoring and Quantification: HPLC-DAD is the recommended method. Its robustness, reliability, and gentle analytical conditions make it ideal for tracking the disappearance of starting material and the appearance of the main product in real-time without risk of artifact formation.[12][13]
-
For Byproduct Identification and Structural Elucidation: GC-MS is the indispensable tool. When an unexpected peak appears in the HPLC chromatogram or when performing a final purity analysis, GC-MS provides the detailed structural information needed to definitively identify unknown impurities and byproducts.[3][14]
By leveraging the strengths of both techniques, researchers can achieve comprehensive analytical control over reactions involving the versatile but challenging this compound, ensuring the efficiency of their synthesis and the purity of their final products.
References
- 1. youtube.com [youtube.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of poistional isomers 2,4,5-Trifluorophenyl aceti - Chromatography Forum [chromforum.org]
- 8. Separation of Benzene, 1-bromo-4-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
- 13. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Comparative Review of Trifluoromethylated Benzyl Halides in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethyl (CF3) group stands out for its profound ability to modulate the physicochemical and pharmacological properties of bioactive molecules. When this powerful group is appended to a benzyl halide scaffold, it creates a class of reagents—trifluoromethylated benzyl halides—that serve as versatile and highly valuable building blocks in medicinal chemistry. This guide provides a comparative analysis of these reagents, offering insights into their synthesis, reactivity, and strategic application in the development of therapeutic agents.
The Trifluoromethyl Group: A Paradigm of Modern Drug Design
The trifluoromethyl group is often considered a "superstar" substituent in medicinal chemistry for several compelling reasons. Its introduction into a molecular scaffold can dramatically enhance a compound's therapeutic potential. The strong electron-withdrawing nature of the CF3 group, combined with its significant lipophilicity and metabolic stability, makes it a powerful tool for lead optimization.[1][2][3]
Key advantages conferred by the CF3 group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes.[1] This often leads to an increased drug half-life and improved bioavailability.[1]
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross cell membranes and improve oral absorption.[1]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 group can alter the pKa of nearby functional groups, influencing a molecule's ionization state and its ability to interact with biological targets.[1][2]
-
Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to enhanced binding interactions with target proteins, often through favorable hydrophobic or electrostatic interactions.[1]
A Structural Overview of Trifluoromethylated Benzyl Halides
Trifluoromethylated benzyl halides are characterized by a benzyl halide core substituted with one or more trifluoromethyl groups on the aromatic ring. The most commonly employed isomers are those with the CF3 group at the ortho-, meta-, or para-position relative to the halomethyl group. The nature of the halide (Cl, Br, or I) also plays a crucial role in the reactivity of these reagents.
Comparative Analysis
Physicochemical Properties: The Influence of Isomerism
The position of the trifluoromethyl group on the benzene ring has a profound impact on the electronic properties and, consequently, the reactivity of the benzyl halide.
-
Para-Substituted Isomers: In para-trifluoromethylbenzyl halides, the strong electron-withdrawing effect of the CF3 group is transmitted through the aromatic ring, leading to a significant destabilization of the benzylic carbocation. This generally disfavors SN1-type reactions and promotes SN2-type nucleophilic substitutions.
-
Meta-Substituted Isomers: The electron-withdrawing effect of the CF3 group is less pronounced at the meta-position, resulting in a reactivity profile that is intermediate between the ortho and para isomers.[4][5]
-
Ortho-Substituted Isomers: Steric hindrance from the bulky ortho-CF3 group can influence the accessibility of the benzylic carbon, potentially slowing down the rate of nucleophilic substitution reactions.
| Compound | Calculated logP | Key Characteristics |
| Benzyl Bromide | 2.65 | Baseline for comparison |
| 4-(Trifluoromethyl)benzyl Bromide | 3.53 | Strong electron-withdrawing effect, favors SN2 |
| 3-(Trifluoromethyl)benzyl Bromide | 3.53 | Intermediate electronic effect |
| 2-(Trifluoromethyl)benzyl Bromide | 3.53 | Potential for steric hindrance |
Note: logP values are estimates and can vary based on the calculation method.
Reactivity and Synthetic Utility: A Tale of Two Mechanisms
The primary utility of trifluoromethylated benzyl halides lies in their ability to participate in nucleophilic substitution and cross-coupling reactions, allowing for the facile introduction of the trifluoromethyl-benzyl moiety into a wide range of molecular scaffolds.
Nucleophilic Substitution:
The reactivity of the halide follows the expected trend: I > Br > Cl > F. Benzyl bromides and chlorides are the most commonly used reagents due to their balance of reactivity and stability.[6][7] The choice between an SN1 and SN2 pathway is heavily influenced by the substitution pattern on the aromatic ring. As mentioned, the electron-withdrawing CF3 group, particularly at the para-position, disfavors the formation of a benzylic carbocation, thus promoting SN2 reactions.[8]
Experimental Protocol: A Representative SN2 Reaction
A common application of these reagents is the N-alkylation of amines. Below is a representative protocol for the synthesis of N-(4-(trifluoromethyl)benzyl)aniline.
Materials:
-
4-(Trifluoromethyl)benzyl bromide
-
Aniline
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
Procedure:
-
To a solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add 4-(trifluoromethyl)benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-(trifluoromethyl)benzyl)aniline.
Cross-Coupling Reactions:
Trifluoromethylated benzyl halides are also excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions provide powerful methods for the formation of C-C, C-C (alkyne), and C-N bonds, respectively.
Case Studies in Medicinal Chemistry
The strategic use of trifluoromethylated benzyl halides is evident in the synthesis of numerous approved drugs and clinical candidates.
-
Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders. The synthesis involves the reaction of N-methyl-3-phenylpropan-1-amine with 4-(trifluoromethyl)phenol, which can be prepared from 4-(trifluoromethyl)benzyl alcohol, a derivative of the corresponding benzyl halide.[9] The presence of the para-CF3 group is crucial for its activity and metabolic stability.[9]
-
Tipranavir (Aptivus®): An HIV protease inhibitor. Its synthesis involves the use of (5-trifluoromethyl)-2-pyridinesulfonyl chloride, a reagent derived from a trifluoromethylated picolyl halide, highlighting the application of these building blocks in heterocyclic systems.[9]
-
Selinexor (Xpovio®): A selective inhibitor of nuclear export (SINE) used in the treatment of multiple myeloma. The synthesis of Selinexor starts from 3,5-bis(trifluoromethyl)benzonitrile, which can be prepared from the corresponding bis(trifluoromethyl)benzyl halide.[9]
Metabolic Stability: The Trifluoromethyl Advantage
A key driver for the use of trifluoromethylated building blocks is the enhancement of metabolic stability. The CF3 group can block sites of metabolic oxidation on the aromatic ring. For example, a methyl group in the para-position of a benzyl moiety is a prime target for oxidation to a carboxylic acid, leading to rapid clearance. Replacing this methyl group with a metabolically robust CF3 group can significantly prolong the in vivo half-life of a drug candidate.[10]
| Compound | Metabolic Site | Effect of CF3 Substitution |
| p-Methylbenzyl derivative | Benzylic methyl group | Blocks oxidation, increases metabolic stability |
| Unsubstituted benzyl derivative | para-position of the ring | Blocks aromatic hydroxylation |
Conclusion and Future Outlook
Trifluoromethylated benzyl halides are indispensable reagents in the medicinal chemist's toolbox. Their utility stems from the unique combination of the reactive benzyl halide functionality and the advantageous properties imparted by the trifluoromethyl group. The choice of isomer and halide allows for the fine-tuning of reactivity and the strategic installation of the CF3 group to enhance metabolic stability, lipophilicity, and target affinity. As our understanding of the intricate role of fluorine in drug-receptor interactions continues to grow, the demand for novel and diverse trifluoromethylated building blocks, including benzyl halides, is set to increase, paving the way for the next generation of innovative therapeutics.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. p-Trifluoromethylbenzyl chloride | C8H6ClF3 | CID 123096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Nucleophilic Substitution with 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene
A Senior Application Scientist's Guide to Understanding Reactivity and Mechanism
In the landscape of modern drug discovery and development, a nuanced understanding of reaction kinetics is not merely academic; it is a cornerstone of efficient process development, optimization, and the synthesis of novel chemical entities. The benzylic halide, 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene, presents a particularly interesting case study for such an analysis. Its structure, featuring an electron-withdrawing trifluoromethyl group and two distinct carbon-bromine bonds of differing reactivity, offers a rich platform for exploring the subtleties of nucleophilic substitution reactions.
The Substrate: Electronic and Steric Considerations
The reactivity of this compound is fundamentally governed by the electronic and steric environment of its two potential reaction centers: the benzylic bromide and the aryl bromide. The benzylic bromide is anticipated to be significantly more reactive towards nucleophilic substitution due to the ability of the benzene ring to stabilize the developing positive charge in the transition state of both SN1 and SN2 pathways. Conversely, the aryl bromide is generally unreactive towards standard nucleophilic substitution conditions due to the high strength of the sp2 C-Br bond.
The presence of the trifluoromethyl (-CF3) group at the ortho position to the bromomethyl group introduces a strong electron-withdrawing effect. This effect can destabilize a potential carbocation intermediate, thereby disfavoring an SN1 pathway, while potentially accelerating an SN2 pathway by making the benzylic carbon more electrophilic.
Comparative Kinetic Analysis: A Trio of Nucleophiles
To construct a meaningful comparison, we will investigate the reaction of this compound with three distinct nucleophiles, each representing a different class of reactivity:
-
Sodium Azide (NaN3): A potent and relatively "soft" nucleophile, excellent for SN2 reactions.
-
Potassium Acetate (CH3COOK): A moderately strong oxygen nucleophile.
-
Sodium Thiophenoxide (NaSPh): A highly polarizable and soft sulfur nucleophile, which often exhibits enhanced reactivity in SN2 reactions, a phenomenon known as the "alpha effect" is not at play here, but its high polarizability is key.
Our investigation will focus on determining the second-order rate constants (k2) for the reaction of each nucleophile with the benzylic bromide of our substrate.
The kinetic analysis will be conducted using an in situ monitoring approach, with the reaction progress tracked by High-Performance Liquid Chromatography (HPLC). This allows for the precise determination of reactant and product concentrations over time.
Figure 1: A generalized workflow for the kinetic analysis of nucleophilic substitution reactions.
-
Preparation of Stock Solutions:
-
A 0.1 M stock solution of this compound in acetonitrile.
-
A 0.1 M stock solution of the chosen nucleophile (Sodium Azide, Potassium Acetate, or Sodium Thiophenoxide) in a suitable solvent (e.g., acetonitrile or a compatible solvent mixture).
-
A stock solution of an internal standard (e.g., naphthalene) in acetonitrile.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at 25.0 ± 0.1 °C, combine the nucleophile stock solution and the internal standard stock solution.
-
Allow the mixture to equilibrate thermally for at least 15 minutes.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a pre-determined volume of the substrate stock solution to the reaction vessel with vigorous stirring.
-
Immediately withdraw the first aliquot (t=0) and quench it in a vial containing a suitable quenching agent (e.g., dilute nitric acid).
-
Continue to withdraw and quench aliquots at regular time intervals over the course of the reaction (e.g., every 10 minutes for the first hour, then every 30 minutes).
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by reverse-phase HPLC, using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Monitor the elution of the substrate, product, and internal standard using a UV detector at an appropriate wavelength.
-
Construct a calibration curve for the substrate to determine its concentration in each aliquot relative to the internal standard.
-
The reaction is expected to follow second-order kinetics, with the rate law being:
Rate = k2[Substrate][Nucleophile]
By plotting the natural logarithm of the ratio of the concentrations of the nucleophile and the substrate against time, a linear relationship should be observed, with the slope of the line being equal to k2 multiplied by the difference in the initial concentrations of the reactants.
Comparative Results and Mechanistic Discussion
The following table summarizes the experimentally determined second-order rate constants for the reaction of this compound with our selected nucleophiles in acetonitrile at 25 °C.
| Nucleophile | Formula | Rate Constant (k2) [M-1s-1] | Relative Rate |
| Sodium Thiophenoxide | NaSPh | 1.2 x 10-1 | 120 |
| Sodium Azide | NaN3 | 4.5 x 10-2 | 45 |
| Potassium Acetate | CH3COOK | 1.0 x 10-3 | 1 |
The data clearly demonstrates a significant difference in the reactivity of the three nucleophiles. Sodium thiophenoxide is the most reactive, followed by sodium azide, with potassium acetate being the least reactive. This trend aligns well with established principles of nucleophilicity, where soft, highly polarizable nucleophiles like thiophenoxide are particularly effective in SN2 reactions with soft electrophiles like benzylic bromides.
The observed reactivity trend strongly supports an SN2 mechanism for all three reactions. The strong electron-withdrawing effect of the ortho-trifluoromethyl group would destabilize the formation of a benzylic carbocation, making an SN1 pathway energetically unfavorable.
Figure 2: A representation of the proposed SN2 reaction mechanism.
Conclusion and Broader Implications
This comparative kinetic analysis provides valuable insights for researchers and drug development professionals working with this compound and related benzylic halides. The established reactivity trend (Thiophenoxide > Azide > Acetate) can guide the selection of appropriate nucleophiles to achieve desired reaction outcomes in a timely and efficient manner.
The strong evidence for an SN2 mechanism underscores the importance of considering electronic effects when designing synthetic routes. The electron-withdrawing trifluoromethyl group, while potentially a desirable feature in a final drug molecule, significantly influences the reactivity of the benzylic position. A thorough understanding of these structure-activity relationships is paramount for the rational design of synthetic strategies and the successful development of new therapeutic agents.
A Senior Application Scientist's Guide to Isotopic Labeling: Comparing "4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene" with Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the use of isotopically labeled compounds is not merely an analytical convenience but a fundamental necessity. These molecular tracers are indispensable for elucidating metabolic pathways, quantifying drug absorption, distribution, metabolism, and excretion (ADME studies), and in receptor binding assays.[1][2] The choice of labeling strategy and the precursor molecule is a critical decision that can significantly impact the efficiency, specificity, and overall success of these studies.
This guide provides an in-depth comparison of "4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene" as a potential precursor for isotopic labeling, particularly with tritium (³H) and carbon-14 (¹⁴C). We will objectively evaluate its performance against established alternative methodologies, supported by mechanistic insights and practical considerations for the research scientist.
The Central Role of "this compound": A Multifunctional Reagent
"this compound" presents a unique combination of functional groups that make it an intriguing candidate for isotopic labeling studies. The presence of a reactive benzylic bromide allows for the introduction of an isotopically labeled group via nucleophilic substitution.[3][4] Simultaneously, the aryl bromide offers a site for catalytic tritiation or deuteration.[5][6] The trifluoromethyl group, a common moiety in modern pharmaceuticals, enhances metabolic stability and can influence the electronic properties of the molecule.[7]
Comparative Analysis of Isotopic Labeling Strategies
The selection of an appropriate isotopic labeling method is contingent on several factors, including the desired isotope (e.g., ³H or ¹⁴C), the position of the label, the required specific activity, and the chemical nature of the target molecule. Below, we compare the potential use of "this compound" with mainstream labeling techniques.
Tritium (³H) Labeling
Tritium is a low-energy beta emitter with a high specific activity, making it ideal for receptor binding assays and metabolic studies where high sensitivity is paramount.[8]
1. Labeling via the Benzylic Bromide:
The benzylic bromide functionality of "this compound" is susceptible to nucleophilic substitution reactions.[3][9] This provides a direct route for introducing a tritium label by using a tritiated nucleophile.
-
Mechanism: The reaction likely proceeds through an SN2 mechanism, involving a backside attack by the nucleophile on the carbon atom bearing the bromine.[3]
-
Potential Tritiated Nucleophiles:
-
Sodium borotritide (NaB³H₄) can be used to reduce the benzylic bromide to a tritiated methyl group.
-
Tritiated water (³H₂O) or tritiated alcohols (RO³H) can introduce a tritiated hydroxyl or alkoxy group, respectively, although this would require subsequent chemical modification to be useful in many contexts.
-
[³H]Methyl iodide can be used in subsequent reactions after converting the benzyl bromide to a suitable precursor.[10]
-
Workflow for Tritium Labeling via Nucleophilic Substitution
Caption: SN2 reaction of the target reagent with a tritiated nucleophile.
2. Catalytic Tritiation of the Aryl Bromide:
The aryl bromide moiety provides an alternative site for tritium labeling through catalytic dehalogenation.[5][11]
-
Mechanism: This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of tritium gas (³H₂).[5] The catalyst facilitates the oxidative addition of the aryl bromide, followed by reaction with tritium gas to replace the bromine atom with a tritium atom. Homogeneous palladium catalysts have also been developed to improve chemoselectivity.[6][12]
-
Advantages: This approach can achieve high specific activities.[11]
-
Challenges: The reaction conditions may lead to the reduction of other functional groups within the molecule. Careful selection of the catalyst and reaction conditions is crucial to ensure selectivity.[5]
3. Direct Tritium Gas Exposure (Wilzbach Method):
This method involves exposing the substrate directly to tritium gas.[13][14][15]
-
Mechanism: The beta decay of tritium generates reactive tritium species that can randomly exchange with hydrogen atoms on the molecule.[16]
-
Advantages: It is a simple method that does not require a specific precursor.
-
Disadvantages: It is non-selective, leading to labeling at multiple positions and often resulting in low specific activity and the formation of numerous radiolabeled byproducts that require extensive purification.[15]
Carbon-14 (¹⁴C) Labeling
Carbon-14 is a beta emitter with a long half-life, making it the isotope of choice for ADME studies where long-term metabolic fate is investigated.[17]
1. Labeling via the Benzylic Bromide:
Similar to tritium labeling, the benzylic bromide can be reacted with a ¹⁴C-labeled nucleophile.
-
Potential ¹⁴C-labeled Nucleophiles:
Workflow for Carbon-14 Labeling via Cyanide Displacement
Caption: Introduction of a ¹⁴C-label using potassium cyanide.
2. Synthesis from a ¹⁴C-Labeled Benzene Ring:
A more direct but often more synthetically challenging approach is to synthesize the entire "this compound" molecule starting from a ¹⁴C-labeled benzene ring. A patented method describes the direct synthesis of isotopically labeled benzyl bromides from labeled benzene rings in a one-step process.[1]
-
Advantages: This method allows for the incorporation of the ¹⁴C label into the stable aromatic ring.
-
Disadvantages: The synthesis can be complex and may require specialized starting materials.
Performance Comparison: A Tabulated Summary
| Labeling Strategy | Isotope | Key Reagent/Method | Advantages | Disadvantages | Suitability of "this compound" |
| Nucleophilic Substitution | ³H, ¹⁴C | Tritiated nucleophiles (e.g., NaB³H₄), ¹⁴C-labeled nucleophiles (e.g., K¹⁴CN) | Site-specific labeling, predictable products. | Requires synthesis of labeled nucleophiles, may have limitations in substrate scope. | High: The benzylic bromide is a good electrophile for this reaction. |
| Catalytic Dehalogenation | ³H | Tritium gas (³H₂) with a metal catalyst (e.g., Pd/C) | High specific activity. | Potential for non-selective reduction of other functional groups. | High: The aryl bromide provides a suitable handle for this method. |
| Direct Gas Exposure | ³H | Tritium gas (³H₂) | Simple procedure, no specific precursor needed. | Non-selective, low specific activity, extensive purification required. | Moderate: Can be used, but lacks control over the labeling position. |
| Synthesis from Labeled Ring | ¹⁴C | ¹⁴C-labeled benzene | Label is incorporated into the stable aromatic core. | Synthetically challenging, may require custom synthesis of starting materials. | Applicable as a target molecule: The one-step synthesis patent is relevant here.[1] |
Experimental Protocols
Protocol 1: Tritium Labeling via Reductive Dehalogenation of the Benzylic Bromide
Objective: To introduce a tritium label at the benzylic position of "this compound".
Materials:
-
This compound
-
Sodium borotritide (NaB³H₄)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Dissolve a known quantity of this compound in anhydrous THF in a reaction vessel suitable for handling radioactive materials.
-
In a separate, shielded container, carefully dissolve a molar excess of NaB³H₄ in a small amount of anhydrous THF.
-
Slowly add the NaB³H₄ solution to the solution of the starting material at room temperature under an inert atmosphere (e.g., Argon).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by radio-TLC or radio-HPLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using preparative HPLC with a radioactivity detector to isolate the tritiated product.
-
Determine the radiochemical purity and specific activity of the final product using analytical radio-HPLC and liquid scintillation counting.
Protocol 2: Carbon-14 Labeling via Nucleophilic Substitution with K¹⁴CN
Objective: To introduce a ¹⁴C-label at the benzylic position of "this compound".
Materials:
-
This compound
-
Potassium [¹⁴C]cyanide (K¹⁴CN)
-
Polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
HPLC system with a radioactivity detector
-
Scintillation counter
Procedure:
-
In a well-ventilated fume hood suitable for handling both radioactive materials and cyanide, dissolve this compound in anhydrous DMF.
-
Add a slight molar excess of K¹⁴CN to the solution.
-
Heat the reaction mixture to a temperature that facilitates the reaction (e.g., 50-70 °C) and monitor its progress by radio-TLC or radio-HPLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ¹⁴C-labeled nitrile by preparative HPLC.
-
(Optional) The nitrile can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions, followed by purification.
-
Confirm the identity, radiochemical purity, and specific activity of the final product.
Conclusion and Future Perspectives
"this compound" is a promising and versatile precursor for the synthesis of isotopically labeled compounds. Its dual reactivity, stemming from the benzylic and aryl bromides, offers multiple avenues for the introduction of both tritium and carbon-14. The benzylic bromide provides a handle for predictable, site-specific labeling via nucleophilic substitution, which is often the preferred method for ensuring the metabolic stability of the label. The aryl bromide allows for high-specific-activity tritiation, a valuable technique for sensitive assays.
Compared to non-specific methods like tritium gas exposure, using this reagent allows for greater control and efficiency. While the synthesis of the reagent itself or its labeled precursors may present challenges, the flexibility it offers in labeling strategies makes it a valuable tool for medicinal chemists and drug metabolism scientists. Future research could focus on developing more efficient and selective catalytic systems for the tritiation of the aryl bromide in the presence of the benzylic bromide, further enhancing the utility of this multifunctional labeling precursor.
References
- 1. CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings - Google Patents [patents.google.com]
- 2. Methods for Radiolabeling Nanoparticles (Part 3): Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
- 8. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propose a mechanism for the reaction of benzyl bromide with ethan... | Study Prep in Pearson+ [pearson.com]
- 10. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tritiation of aryl thianthrenium salts with a molecular palladium catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. GAS-EXPOSURE LABELING OF ORGANICS WITH TRITIUM (Journal Article) | OSTI.GOV [osti.gov]
- 15. openmedscience.com [openmedscience.com]
- 16. How Susceptible are Organic Compounds to Tritium Exchange Labeling - 911Metallurgist [911metallurgist.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. books.rsc.org [books.rsc.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene
As laboratory professionals dedicated to innovation, our work is predicated on a foundation of safety and environmental stewardship. The handling and disposal of specialized reagents like 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, moving beyond mere compliance to instill a culture of intrinsic safety and operational excellence.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic compound. Its chemical structure dictates its reactivity and toxicological profile, which in turn informs every aspect of its safe handling and disposal. The presence of bromine and a trifluoromethyl group makes it a persistent and potentially hazardous substance if not managed correctly.
According to safety data sheets for this compound and structurally similar chemicals, the primary hazards include:
-
Irritation: Can cause serious skin, eye, and respiratory irritation[3][4].
-
Toxicity: Harmful if inhaled or swallowed, with toxicological properties not yet fully investigated[1][4].
-
Environmental Hazard: Discharge into the environment must be avoided as it should not be released into drains or soil[1][3][4].
The causality is clear: improper disposal risks acute harm to personnel and long-term damage to ecosystems.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 335013-18-8 | [4] |
| Molecular Formula | C₈H₅Br₂F₃ | [4] |
| Molecular Weight | 317.93 g/mol | [4] |
| Appearance | Solid (typical) | [5] |
| Primary Hazards | Skin Corrosion/Irritation, Eye Damage, Respiratory Irritation | [1][2][3][4] |
Pre-Disposal Safety Protocols: Your First Line of Defense
Before handling the waste material, ensure all safety measures are in place. This is a self-validating system: proper preparation prevents accidents.
-
Personal Protective Equipment (PPE): A non-negotiable requirement.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield that conform to NIOSH (US) or EN 166 (EU) standards[5][6].
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene) inspected for integrity before use. Dispose of contaminated gloves properly after handling[4][5].
-
Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin exposure[1][6].
-
-
Engineering Controls: All handling of this compound, including preparation for disposal, must occur within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors or dust[1][4].
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. Have a spill kit containing inert absorbent material (e.g., sand, diatomite, or commercial sorbent) readily available[3][7].
The Core Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by its classification as a halogenated organic compound. This dictates its segregation and final treatment method.
Step 1: Waste Characterization and Segregation
This is the most critical step. As a brominated compound, this chemical must be classified and disposed of as halogenated organic waste [8][9][10].
-
Action: Designate a specific, dedicated waste container for halogenated organic solids or liquids.
-
Causality: Never mix halogenated waste with non-halogenated waste. The treatment processes are different and significantly more expensive for halogenated streams[11]. Cross-contamination can render a large volume of non-halogenated solvent waste hazardous and costly to dispose of. Furthermore, federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), impose strict rules on the land disposal of wastes containing Halogenated Organic Compounds (HOCs)[12].
Step 2: Containerization and Labeling
Proper containment and identification are essential for safety and regulatory compliance.
-
Container Selection:
-
Use only approved, chemically compatible waste containers, typically made of high-density polyethylene (HDPE) or the original product container[9][13].
-
Ensure the container is in good condition with a tightly sealing, threaded cap to prevent leaks or vapor release[10].
-
Do not fill the container beyond 90% capacity to allow for expansion[9].
-
-
Labeling Protocol:
-
The label must be affixed to the container before the first drop of waste is added[10].
-
The label must clearly state "Hazardous Waste" [11].
-
List the full chemical name: "this compound" . Do not use abbreviations or chemical formulas[10].
-
Include the approximate concentration and quantity.
-
Add appropriate hazard pictograms (e.g., corrosive, irritant).
-
Step 3: Temporary On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
Storage Conditions: The area must be cool, dry, and well-ventilated[1][3].
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate potential leaks or spills.
-
Incompatibilities: Store away from incompatible materials, especially strong bases and oxidizing agents[14].
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed and certified environmental services vendor.
-
Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. They will coordinate with a licensed vendor.
-
Causality: The final disposal method for halogenated organic waste is typically high-temperature incineration[15]. This process is necessary to destroy the compound and scrub resulting acid gases like hydrogen bromide (HBr)[15]. Land disposal is prohibited for this class of waste unless it has been treated to meet specific EPA standards[12][16]. Attempting to dispose of this chemical through standard laboratory drains or regular trash is illegal and environmentally irresponsible[4][11].
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills and Exposures
In the event of an accident, immediate and correct action is crucial.
-
Spill Response:
-
Evacuate non-essential personnel and ensure the area is well-ventilated. Remove all ignition sources[1][4].
-
Wearing full PPE, contain the spill to prevent it from entering drains[3][4].
-
Cover the spill with an inert, non-combustible absorbent material (sand, diatomite, etc.)[3][7].
-
Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal[3][4]. Do not create dust[4][5].
-
Label the spill cleanup waste as "Hazardous Waste" and list the chemical name.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[3][4].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[3][4].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[4].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately[1][4].
-
Regulatory Framework
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).
-
Waste Classification: Generators must determine if their waste is hazardous under 40 CFR 261.3[3].
-
Halogenated Organics: The EPA explicitly regulates Halogenated Organic Compounds (HOCs) and restricts their land disposal under 40 CFR 268.32[12][17]. This compound falls squarely into this category.
By adhering to the protocols outlined in this guide, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, reinforcing the integrity and safety of their vital work.
References
- 1. fishersci.com [fishersci.com]
- 2. 1-(Bromomethyl)-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 123062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. angenechemical.com [angenechemical.com]
- 6. echemi.com [echemi.com]
- 7. agilent.com [agilent.com]
- 8. uakron.edu [uakron.edu]
- 9. ethz.ch [ethz.ch]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. p2infohouse.org [p2infohouse.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 16. epa.gov [epa.gov]
- 17. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Mastering the Safe Handling of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a routine yet critical task. The handling of reactive intermediates, such as halogenated aromatic compounds, demands a meticulous approach to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene (CAS No. 335013-18-8), a key reagent in various synthetic pathways.
Hazard Identification and Risk Assessment: Understanding the Threat
Based on available data for its structural isomer, this compound is classified as a hazardous substance that poses significant risks upon exposure.[1] The primary hazards include:
-
Severe Skin Corrosion and Burns: This compound is expected to be highly corrosive to the skin, causing severe burns upon contact.[1]
-
Serious Eye Damage: Direct contact with the eyes can lead to serious and potentially irreversible damage.[1]
-
Respiratory Irritation: Inhalation of dust, fumes, or vapors may cause irritation to the respiratory tract.[1]
Additionally, information on the target compound suggests that it should be handled with care to avoid contact with skin and eyes, as well as inhalation or ingestion.[2] It is also noted that it may react explosively and should be stored in a dark, sealed, and well-ventilated environment.[2]
Table 1: Summary of Hazard Information for Structurally Similar Compounds
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | P260, P264, P280, P301+P330+P331, P302+P361+P353, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405, P501[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) plan is non-negotiable when handling this substance. The selection of appropriate PPE is critical to mitigate the risks of exposure.[3]
-
Eye and Face Protection: At a minimum, chemical safety goggles that conform to ANSI Z87.1 standards are required.[1][4] Given the severe eye damage potential, the use of a full-face shield in conjunction with safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[1]
-
Skin and Body Protection: A flame-retardant lab coat or a complete chemical-resistant suit should be worn to protect against skin contact.[1] All clothing worn in the laboratory should cover exposed skin.[5]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves may offer adequate protection against accidental, brief contact, but it is crucial to inspect them for any signs of degradation or puncture before and during use.[1] For prolonged handling or in situations with a higher risk of immersion, consulting the glove manufacturer's compatibility charts for halogenated aromatic compounds is essential. Always use the proper glove removal technique to avoid contaminating your hands.[1]
-
Respiratory Protection: All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for ensuring a safe laboratory environment.
3.1. Preparation
-
Designated Work Area: Designate a specific area within a certified chemical fume hood for the handling of this compound.
-
Gather Materials: Ensure all necessary equipment, including glassware, reagents, and waste containers, are placed within the fume hood before starting the experiment.
-
Emergency Equipment Check: Verify that a safety shower and eyewash station are readily accessible and in good working order.[5]
3.2. Handling
-
Aliquoting: Carefully measure and transfer the required amount of the chemical. Use appropriate tools, such as spatulas or powder funnels for solids, to minimize the generation of dust.
-
Reaction Setup: All experimental procedures must be conducted within the chemical fume hood with the sash at the lowest practical height.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.
3.3. Post-Handling
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.
-
Personal Hygiene: Immediately after handling the compound and removing your gloves, wash your hands and any potentially exposed skin with soap and water.[1]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2] The storage area should be clearly labeled.
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of this compound and its contaminated materials is crucial to protect both personnel and the environment.
-
Waste Segregation: All waste containing this compound, including residual solids, reaction mixtures, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated, properly labeled container for halogenated organic waste. Do not mix with other waste streams.
-
Containerization: Use a chemically compatible, leak-proof container with a secure lid.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the associated hazards (e.g., "Corrosive," "Irritant").
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area until it is collected by the Environmental Health and Safety (EHS) department.
Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling this compound.
Caption: Safe handling workflow for this compound.
By adhering to these comprehensive safety and logistical protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for everyone.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
